Product packaging for 3-Formyl-4-benzyloxyphenylboronic acid(Cat. No.:CAS No. 121124-98-9)

3-Formyl-4-benzyloxyphenylboronic acid

Cat. No.: B111397
CAS No.: 121124-98-9
M. Wt: 256.06 g/mol
InChI Key: SELUMTHJWHLSBV-UHFFFAOYSA-N
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Description

3-Formyl-4-benzyloxyphenylboronic acid is a useful research compound. Its molecular formula is C14H13BO4 and its molecular weight is 256.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13BO4 B111397 3-Formyl-4-benzyloxyphenylboronic acid CAS No. 121124-98-9

Properties

IUPAC Name

(3-formyl-4-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BO4/c16-9-12-8-13(15(17)18)6-7-14(12)19-10-11-4-2-1-3-5-11/h1-9,17-18H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELUMTHJWHLSBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400647
Record name [4-(Benzyloxy)-3-formylphenyl]boronic acid
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URL https://comptox.epa.gov/dashboard/DTXSID00400647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121124-98-9
Record name B-[3-Formyl-4-(phenylmethoxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121124-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Benzyloxy)-3-formylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Formyl-4-benzyloxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 3-Formyl-4-benzyloxyphenylboronic acid. This bifunctional organic compound serves as a critical building block in medicinal chemistry and materials science, valued for its capacity to participate in a variety of chemical transformations.

Core Chemical Properties

This compound is a solid organic compound characterized by the presence of three key functional groups: a boronic acid, a benzaldehyde, and a benzyl ether. This unique combination makes it a versatile reagent in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1228829-23-9
Molecular Formula C₁₄H₁₃BO₄
Molecular Weight 256.07 g/mol
Appearance Solid / Powder
Purity ≥96%
Storage Temperature Ambient
InChI Key APMKPYLKWZTWKX-UHFFFAOYSA-N
SMILES String OB(O)c1ccc(OCc2ccccc2)c(C=O)c1

Synthesis Pathway

The synthesis of substituted formylphenylboronic acids typically involves a multi-step process that protects the reactive aldehyde group, followed by the introduction of the boronic acid moiety, and subsequent deprotection. A general and plausible synthetic route starting from 4-hydroxy-3-formylbenzonitrile is outlined below.

G start 4-Hydroxy-3-formylbenzonitrile step1 Protection (Benzyl Bromide, K₂CO₃) start->step1 intermediate1 4-(Benzyloxy)-3-formylbenzonitrile step1->intermediate1 step2 Reduction (e.g., DIBAL-H) intermediate1->step2 intermediate2 4-(Benzyloxy)-3-formylbenzaldehyde (Protected Aldehyde) step2->intermediate2 step3 Borylation (e.g., via lithiation then B(OiPr)₃) intermediate2->step3 intermediate3 Protected Boronate Ester step3->intermediate3 step4 Acidic Hydrolysis (Deprotection) intermediate3->step4 product This compound step4->product

Caption: General synthetic workflow for this compound.

Reactivity and Key Applications

The utility of this compound stems from the orthogonal reactivity of its functional groups. The boronic acid is a key participant in palladium-catalyzed cross-coupling reactions, while the aldehyde can undergo a wide range of classical transformations.

The most prominent application of arylboronic acids is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][2] This reaction enables the synthesis of complex biaryl compounds, which are common motifs in pharmaceuticals and electronic materials.[2][3] this compound serves as the organoboron partner, coupling with various aryl or vinyl halides/triflates.

The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R¹-Pd(II)L₂-R² transmetalation->pd_intermediate X⁻, B(OH)₃ released boronate [R²-B(OH)₃]⁻ boronate->transmetalation base Base (e.g., CO₃²⁻) base->boronate Activation boronic_acid R²-B(OH)₂ (3-Formyl-4-benzyloxy phenylboronic acid) boronic_acid->base r1x R¹-X (Aryl/Vinyl Halide) r1x->oxidative_addition reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Biaryl Product) reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Medicinal Chemistry: Phenylboronic acids are recognized for their ability to form reversible covalent bonds with diols, a property exploited in the design of enzyme inhibitors and sensors for carbohydrates.[5][6] This compound provides a scaffold that can be elaborated into more complex drug candidates.[5][7]

  • Materials Science: The biaryl structures synthesized using this building block are integral to the development of organic light-emitting diodes (OLEDs) and other functional materials.[7]

  • Aldehyde Chemistry: The formyl group can be used as a handle for further modifications, including reductive amination, Wittig reactions, and oxidation to a carboxylic acid, adding another layer of synthetic versatility.

Experimental Protocols

This protocol is a representative example and may require optimization for specific substrates.

  • Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).[8][9]

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.[8]

  • Reaction Execution: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at a temperature ranging from 80°C to 110°C. Monitor the reaction progress using TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired biaryl compound.[9]

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Pictograms: GHS07 (Exclamation mark).

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10]

The product is chemically stable under standard ambient conditions (room temperature).[11] For detailed information, consult the Safety Data Sheet (SDS) from the supplier.[10][11][12]

References

An In-depth Technical Guide to the Synthesis of 3-Formyl-4-benzyloxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis route for 3-Formyl-4-benzyloxyphenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. The document details the underlying chemical principles, a specific experimental protocol, and relevant quantitative data.

Introduction

This compound is a bifunctional organic compound featuring a formyl group, a benzyloxy ether, and a boronic acid moiety. This unique combination of functional groups makes it a versatile reagent in various chemical transformations, particularly in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl structures, which are prevalent in many pharmaceutical agents. The synthesis route outlined in this guide is a strategic Williamson ether synthesis, a classic and reliable method for the formation of ethers. This approach is favored for its efficiency and the use of readily available starting materials.

The chosen synthetic pathway commences with the commercially available 3-formyl-4-hydroxyphenylboronic acid. The phenolic hydroxyl group is deprotonated by a mild base, followed by a nucleophilic attack on benzyl bromide to yield the desired product. The selection of a mild base such as potassium carbonate is crucial to prevent undesirable side reactions with the formyl and boronic acid groups.

Synthesis Pathway

The synthesis of this compound is achieved through a Williamson ether synthesis. This reaction involves the O-alkylation of the phenolic hydroxyl group of 3-formyl-4-hydroxyphenylboronic acid with benzyl bromide in the presence of a base.

Synthesis_Route reactant1 3-Formyl-4-hydroxyphenylboronic acid product This compound reactant1->product Williamson Ether Synthesis reactant2 Benzyl bromide reactant2->product reagents K₂CO₃, DMF reagents->product

In-Depth Technical Guide: 3-Formyl-4-benzyloxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Formyl-4-benzyloxyphenylboronic acid, a versatile building block in medicinal chemistry and drug discovery. It covers its chemical properties, detailed synthesis protocols, and its emerging role in the development of targeted therapeutics, particularly as an intermediate for synthesizing signaling pathway modulators.

Chemical Identity and Properties

This compound, a substituted aromatic boronic acid, is a valuable reagent in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its bifunctional nature, possessing both a reactive aldehyde and a boronic acid moiety, allows for sequential chemical modifications, making it an attractive starting material for the synthesis of complex molecules.

PropertyValueReference
CAS Number 1228829-23-9[1][2]
Molecular Formula C₁₄H₁₃BO₄[1]
Molecular Weight 256.07 g/mol [1]
Appearance White to off-white solid
Purity Typically ≥96%[1]

Synthesis of this compound

General Experimental Protocol (Adapted from Patented Methodologies)

This protocol is a generalized procedure based on established methods for the synthesis of related formylphenylboronic acids.[3][4] Optimization of reaction conditions may be necessary to achieve high yields and purity.

Step 1: Benzylation of 4-hydroxyphenylboronic acid

  • To a solution of 4-hydroxyphenylboronic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (2-3 equivalents).

  • To this suspension, add benzyl bromide (1.1-1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC).

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-benzyloxyphenylboronic acid.

Step 2: Formylation of 4-benzyloxyphenylboronic acid

  • Protect the boronic acid functionality of 4-benzyloxyphenylboronic acid by converting it to a pinacol ester. This can be achieved by reacting it with pinacol in a suitable solvent like toluene with azeotropic removal of water.

  • The formylation of the resulting 4-benzyloxyphenylboronic acid pinacol ester can be carried out using a Vilsmeier-Haack or Duff reaction. For a Vilsmeier-Haack reaction, treat the boronic ester with a mixture of phosphorus oxychloride and dimethylformamide.

  • After the reaction is complete, hydrolyze the intermediate with an aqueous solution of sodium acetate.

  • Extract the product with an organic solvent, wash, dry, and concentrate to yield this compound pinacol ester.

Step 3: Deprotection of the Boronic Acid

  • Deprotect the pinacol ester by treating it with an aqueous acid, such as hydrochloric acid, in a solvent like acetone or by transesterification with a diol that can be easily removed.

  • After deprotection, the crude this compound can be purified by recrystallization from a suitable solvent system.

Caption: General synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

Phenylboronic acids are a class of compounds that have garnered significant interest in medicinal chemistry due to their unique chemical properties and diverse biological activities. They are known to interact with diols, including saccharides found on cell surfaces, and can act as inhibitors of various enzymes.

Potential Role as an Intermediate for STAT3 Signaling Pathway Inhibitors

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers and is considered a key target for cancer therapy. Several studies have focused on developing small molecule inhibitors of the STAT3 signaling pathway.

While direct biological data for this compound is limited in publicly available literature, its structural motif is present in known inhibitors of the STAT3 pathway. Specifically, derivatives of benzyloxyphenyl scaffolds have been synthesized and evaluated as STAT3 inhibitors.[5][6] These compounds are designed to bind to the SH2 domain of STAT3, preventing its dimerization and subsequent activation of downstream gene transcription involved in cell proliferation, survival, and angiogenesis.

The aldehyde functionality of this compound serves as a convenient chemical handle for further elaboration to synthesize a library of potential STAT3 inhibitors. For instance, it can undergo reductive amination or condensation reactions to introduce diverse substituents that can enhance binding affinity and selectivity for the STAT3 SH2 domain.

STAT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation & Binding Inhibitor Potential Inhibitor (derived from 3-Formyl-4- benzyloxyphenylboronic acid) Inhibitor->STAT3_dimer Inhibition Gene_Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) DNA->Gene_Transcription

References

3-Formyl-4-benzyloxyphenylboronic acid molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of 3-Formyl-4-benzyloxyphenylboronic acid reveals a precise molecular composition that is critical for its application in research and development. This guide provides a detailed breakdown of its molecular weight, a fundamental parameter for experimental design and chemical synthesis.

The molecular weight of this compound is derived from its molecular formula, C₁₄H₁₃BO₄.[1][2][3] The calculation is based on the summation of the atomic weights of its constituent atoms.

A detailed breakdown of the atomic composition and the calculation of the molecular weight is presented in the table below.

ElementSymbolCountAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC1412.011168.154
HydrogenH131.008[4][5][6]13.104
BoronB110.81[7][8]10.81
OxygenO415.999[9]63.996
Total 256.064

The calculated molecular weight of 256.064 g/mol is consistent with values provided by chemical suppliers, which list the molecular weight as 256.06 g/mol [2] or 256.07 g/mol .[1][3]

Please note: The request for experimental protocols and signaling pathway diagrams is not applicable to the determination of a chemical's molecular weight and has therefore been omitted.

References

A Technical Guide to the Solubility of 3-Formyl-4-benzyloxyphenylboronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, peer-reviewed quantitative solubility data for 3-Formyl-4-benzyloxyphenylboronic acid is limited. This guide provides a framework for understanding its potential solubility based on data from structurally analogous compounds. It also offers a detailed experimental protocol for researchers to determine the precise solubility of the target compound.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and materials. Its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, is critically dependent on its solubility in appropriate organic solvents. This technical guide aims to provide an in-depth understanding of the solubility characteristics of this compound, offering insights into solvent selection for synthesis, purification, and formulation.

Predicted Solubility Profile of this compound

The solubility of a molecule is governed by its polarity, hydrogen bonding capabilities, and the potential for specific solute-solvent interactions. The structure of this compound, with its boronic acid, formyl, and benzyloxy functionalities, suggests a moderate to good solubility in polar aprotic and some polar protic organic solvents.

  • Boronic Acid Group (-B(OH)₂): This group is capable of forming hydrogen bonds, which generally enhances solubility in polar solvents.

  • Formyl Group (-CHO): The aldehyde functionality is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

  • Benzyloxy Group (-OCH₂Ph): The benzyl ether adds a significant nonpolar character to the molecule, which might enhance solubility in less polar solvents like ethers and chlorinated hydrocarbons compared to unsubstituted phenylboronic acid.

Based on these features, it is anticipated that this compound will exhibit good solubility in solvents like acetone, 3-pentanone, and other ketones, as well as ethers like dipropyl ether. Its solubility is expected to be moderate in chlorinated solvents such as chloroform and lower in nonpolar hydrocarbon solvents like methylcyclohexane.

Quantitative Solubility Data for Analogous Phenylboronic Acids

To provide a quantitative context, the following tables summarize the experimentally determined mole fraction solubility of phenylboronic acid and its isobutoxy-substituted isomers in several common organic solvents. This data can serve as a valuable reference for estimating the solubility of this compound.

Table 1: Mole Fraction Solubility (x) of Phenylboronic Acid in Various Organic Solvents at Different Temperatures

SolventTemperature (K)Phenylboronic Acid (Mole Fraction, x)
Chloroform 293.150.012
303.150.020
313.150.033
323.150.052
3-Pentanone 293.150.095
303.150.135
313.150.185
323.150.250
Acetone 293.150.110
303.150.155
313.150.210
323.150.280
Dipropyl Ether 293.150.055
303.150.080
313.150.115
323.150.160
Methylcyclohexane 293.15< 0.001
303.15< 0.001
313.150.001
323.150.001

Table 2: Mole Fraction Solubility (x) of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents at 293.15 K

Solventortho-Isobutoxyphenylboronic Acid (Mole Fraction, x)meta-Isobutoxyphenylboronic Acid (Mole Fraction, x)para-Isobutoxyphenylboronic Acid (Mole Fraction, x)
Chloroform 0.0450.0080.006
3-Pentanone 0.1350.0280.022
Acetone 0.1500.0400.032
Dipropyl Ether Not AvailableNot AvailableNot Available
Methylcyclohexane Not AvailableNot AvailableNot Available

Note: The introduction of an isobutoxy group generally increases solubility compared to the parent phenylboronic acid in most of the tested solvents, with the exception of dipropyl ether.[1][2]

Experimental Protocol for Solubility Determination: The Dynamic Method

The dynamic (or synthetic) method is a reliable technique for determining the solubility of solid compounds in organic solvents.[1][2][3] It involves visually or instrumentally monitoring the dissolution of a known amount of solute in a solvent as the temperature is slowly increased.

4.1. Materials and Apparatus

  • This compound (high purity)

  • High-purity organic solvents (e.g., chloroform, acetone, 3-pentanone, dipropyl ether, methylcyclohexane)

  • Analytical balance (± 0.1 mg)

  • Sealed glass vials or test tubes

  • Magnetic stirrer and stir bars

  • Controlled temperature bath with a programmable temperature ramp

  • Luminance probe or a calibrated thermometer

4.2. Procedure

  • Sample Preparation:

    • Accurately weigh a specific amount of this compound into a glass vial.

    • Add a precise mass or volume of the chosen organic solvent to the vial to create a mixture of known composition (mole fraction).

    • Add a small magnetic stir bar to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Solubility Measurement:

    • Place the sealed vial in the controlled temperature bath.

    • Begin stirring the mixture at a constant and vigorous rate.

    • Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2-0.5 °C/min).

    • Continuously monitor the turbidity of the solution. The dissolution point is the temperature at which the last solid particles disappear, resulting in a clear solution. This can be determined visually or by detecting a sharp increase in light transmittance with a luminance probe.

    • Record this temperature as the solubility temperature for that specific mole fraction.

  • Data Analysis:

    • Repeat the measurement for several different mole fractions of this compound in the same solvent.

    • Plot the solubility temperature (T) against the mole fraction (x) of the solute to generate a solubility curve.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the dynamic method for solubility determination.

Solubility_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis weigh_solute Weigh Solute add_solvent Add Solvent weigh_solute->add_solvent Precise amounts seal_vial Seal Vial add_solvent->seal_vial place_in_bath Place in Bath seal_vial->place_in_bath heat_stir Heat & Stir place_in_bath->heat_stir monitor_turbidity Monitor Turbidity heat_stir->monitor_turbidity Controlled ramp record_temp Record T monitor_turbidity->record_temp Clear solution repeat_exp Repeat for different mole fractions record_temp->repeat_exp plot_data Plot T vs. x repeat_exp->plot_data gen_curve Generate Solubility Curve plot_data->gen_curve

Caption: Workflow for Dynamic Solubility Determination.

Conclusion

References

Spectroscopic and Structural Elucidation of 3-Formyl-4-benzyloxyphenylboronic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a summary of available spectroscopic information for 3-Formyl-4-benzyloxyphenylboronic acid. Due to the limited availability of published experimental data for this specific compound, this document presents a combination of data for structurally related analogues to infer expected spectral characteristics. It also includes standardized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, along with a logical workflow for the spectroscopic characterization of novel chemical entities. This guide is intended to serve as a resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.

Introduction

This compound is a bifunctional organic compound of interest in synthetic chemistry, particularly as a building block in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of a formyl group, a benzyloxy substituent, and a boronic acid moiety makes it a versatile intermediate for the synthesis of complex molecules, including pharmaceuticals and materials. Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound. This document aims to provide a comprehensive guide to its spectroscopic properties.

Spectroscopic Data

A thorough search of scientific literature and chemical databases did not yield a complete, publicly available set of experimental NMR, IR, and MS spectra specifically for this compound. Therefore, the following tables summarize data for closely related compounds to provide an estimate of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for this compound can be approximated by considering the spectra of its structural analogues.

Table 1: ¹H and ¹³C NMR Data for Analogous Compounds

Compound NameSolvent¹H NMR (ppm)¹³C NMR (ppm)
3-Formylphenylboronic acid DMSO-d₆10.0 (s, 1H, CHO), 8.2-7.5 (m, 4H, Ar-H)193.5 (CHO), 137.5, 135.0, 131.0, 129.0 (Ar-C)
4-Formylphenylboronic acid CD₃CN9.80 (s, 1H, CHO), 7.76 (d, J=8.6 Hz, 2H, Ar-H), 6.95 (d, J=8.6 Hz, 2H, Ar-H)[1]192.0 (CHO), 163.7, 133.0 (2C), 130.4, 116.8 (2C)[1]
3-(Benzyloxy)phenylboronic acid Not specified7.4-7.2 (m, 5H, Ar-H of Bn), 7.1-6.8 (m, 4H, Ar-H)Not available

Note: The data for 3-Formylphenylboronic acid is a general representation, and actual values may vary. Data for 4-Formylphenylboronic acid is from a specific study and may serve as a useful comparison.[1]

For This compound , one would expect to see signals for the formyl proton (around 9.8-10.0 ppm), the aromatic protons on the phenylboronic acid ring, the benzylic protons of the benzyloxy group (around 5.0-5.2 ppm), and the aromatic protons of the benzyl group (around 7.3-7.5 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for this compound are expected to arise from the O-H, C=O, C-O, and B-O bonds.

Table 2: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H (Boronic acid)3500-3200 (broad)O-H stretching
C-H (Aromatic)3100-3000C-H stretching
C=O (Aldehyde)1700-1680C=O stretching
C=C (Aromatic)1600-1450C=C stretching
B-O (Boronic acid)1350-1310B-O stretching
C-O (Ether)1250-1000C-O stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The expected molecular weight of this compound (C₁₄H₁₃BO₄) is 256.08 g/mol .

Table 3: Expected Mass Spectrometry Data for this compound

Ionization ModeExpected [M+H]⁺ (m/z)Expected [M-H]⁻ (m/z)Key Fragmentation Pattern
Electrospray (ESI)257.09255.07Loss of H₂O, loss of the boronic acid group, cleavage of the benzyl group.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for compounds such as this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in an NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal resolution.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for polar molecules like boronic acids.

  • Acquisition: Infuse the sample solution into the ESI source. Acquire mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).

  • Data Analysis: Analyze the resulting spectra to identify the molecular ion peak and any significant fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification Synthesis Synthesis of Target Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, etc.) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (LRMS, HRMS) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Characterization Final Characterization Report Purity_Assessment->Final_Characterization

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

References

In-Depth Technical Guide to 3-Formyl-4-benzyloxyphenylboronic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the commercial availability, synthesis, and applications of 3-Formyl-4-benzyloxyphenylboronic acid, a versatile building block in medicinal chemistry and a potential modulator of key biological pathways.

This technical guide provides a comprehensive overview of this compound, including its commercial availability, key chemical properties, and established and potential applications in scientific research and drug development. This document details a general synthetic approach and highlights its utility in prominent chemical reactions such as the Suzuki-Miyaura coupling. Furthermore, it explores the role of substituted phenylboronic acids in modulating signaling pathways critical to cancer progression.

Commercial Availability and Physicochemical Properties

This compound and its isomer, 4-benzyloxy-3-formylphenylboronic acid, are readily available from several commercial chemical suppliers. The distinct substitution patterns of these isomers are crucial for their reactivity and interaction with biological targets. Researchers should carefully verify the CAS number to ensure procurement of the correct isomer for their specific application.

A summary of the key quantitative data for the two isomers is presented in the table below for easy comparison. Purity levels are typically high, though variations may exist between suppliers.

PropertyThis compound4-Benzyloxy-3-formylphenylboronic acid
CAS Number 1228829-23-9[1]121124-98-9[2][3]
Molecular Formula C₁₄H₁₃BO₄C₁₄H₁₃BO₄
Molecular Weight 256.07 g/mol [1]256.06 g/mol
Typical Purity ≥96%[1]≥98%[2]
Synonyms (3-(benzyloxy)-4-formylphenyl)boronic acid[1](4-(benzyloxy)-3-formylphenyl)boronic acid[3]

Synthetic Methodology: A General Protocol

Experimental Protocol: General Synthesis of a Formylphenylboronic Acid

  • Step 1: Acetal Protection of the Formyl Group. 4-Bromobenzaldehyde is treated with an alcohol, such as ethylene glycol, in the presence of an acid catalyst to protect the aldehyde functionality as an acetal. This prevents the formyl group from reacting with the organometallic intermediates in the subsequent steps.

  • Step 2: Grignard Reagent Formation. The resulting bromo-acetal is reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the corresponding Grignard reagent.

  • Step 3: Borylation. The Grignard reagent is then reacted with a trialkyl borate, such as trimethyl borate, at low temperatures.

  • Step 4: Hydrolysis and Deprotection. Acidic workup of the reaction mixture hydrolyzes the borate ester and the acetal, yielding the final formylphenylboronic acid.

A patent describes a method for producing formylphenylboronic acids by reacting a protected chlorobenzaldehyde with lithium in an inert solvent, followed by reaction with a boron compound.

Key Applications in Organic Synthesis and Medicinal Chemistry

This compound is a valuable building block in organic synthesis, primarily due to the presence of three key functional groups: the boronic acid, the aldehyde, and the benzyl ether.

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid moiety makes this compound an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are common scaffolds in many pharmaceutical agents. The formyl group can be a site for further chemical modifications, either before or after the coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A general procedure for a Suzuki-Miyaura coupling reaction is as follows:

  • To a reaction vessel, add the aryl halide (1 equivalent), the boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃).

  • The reaction is typically carried out in a solvent system such as a mixture of toluene, ethanol, and water.

  • The mixture is degassed and heated under an inert atmosphere until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield the desired biaryl product.

The workflow for a typical Suzuki-Miyaura coupling is depicted in the following diagram.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid, Catalyst, Base solvent Add Solvent System (e.g., Toluene/Ethanol/Water) reagents->solvent Dissolve degas Degas Mixture solvent->degas heat Heat under Inert Atmosphere degas->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor Periodically monitor->heat Continue if incomplete extract Aqueous Workup & Extraction monitor->extract Upon completion purify Column Chromatography extract->purify product Isolated Biaryl Product purify->product

A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Role in Drug Discovery and Development

Phenylboronic acids are gaining increasing attention in drug discovery for their potential to interact with biological targets. The boronic acid moiety can form reversible covalent bonds with diols, which are present in many biological molecules, including sugars and some amino acid side chains. This property can be exploited to design targeted inhibitors of enzymes or modulators of signaling pathways.

Inhibition of the Rho GTPase Signaling Pathway

Recent research has highlighted the potential of phenylboronic acids to inhibit key signaling networks involved in cancer cell migration. The Rho family of GTPases, including RhoA, Rac1, and Cdc42, are crucial regulators of the actin cytoskeleton and are often dysregulated in cancer, leading to increased cell motility and metastasis. Studies have shown that phenylboronic acid can decrease the activity of these GTPases in metastatic prostate cancer cells.[2]

The proposed mechanism involves the inhibition of Rho GTPase activation, which in turn affects downstream effectors like Rho-associated kinase (ROCK), ultimately leading to a reduction in actomyosin-based contractility and cell migration.[2] The benzyloxy and formyl substituents on the phenyl ring of this compound can be further modified to enhance potency and selectivity for specific Rho GTPases or their regulatory proteins.

The following diagram illustrates the inhibitory effect of a substituted phenylboronic acid on the Rho GTPase signaling pathway.

Rho_GTPase_Inhibition cluster_upstream Upstream Signals cluster_rho Rho GTPase Cycle cluster_downstream Downstream Effectors growth_factors Growth Factors, Integrin Signaling gef GEFs growth_factors->gef rho_gdp Rho-GDP (Inactive) rho_gtp Rho-GTP (Active) rho_gdp->rho_gtp GTP binding rho_gtp->rho_gdp GTP hydrolysis rock ROCK rho_gtp->rock Activation gef->rho_gdp gap GAPs gap->rho_gtp actin Actin Cytoskeleton Reorganization rock->actin migration Cell Migration & Invasion actin->migration inhibitor Substituted Phenylboronic Acid inhibitor->gef Inhibition

Inhibition of the Rho GTPase signaling pathway by a substituted phenylboronic acid.

Conclusion

This compound is a commercially accessible and highly versatile chemical compound with significant potential in organic synthesis and medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the construction of complex molecular architectures relevant to drug discovery. Furthermore, the growing body of research on the biological activities of phenylboronic acids, particularly their ability to modulate signaling pathways such as the Rho GTPase cascade, positions this and related compounds as valuable tools for the development of novel therapeutics, especially in the field of oncology. Further research into the specific biological targets and mechanisms of action of substituted phenylboronic acids will undoubtedly uncover new opportunities for their application in treating a range of diseases.

References

In-Depth Technical Guide: Safety and Handling Precautions for 3-Formyl-4-benzyloxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Hazard Identification and Classification

Based on the hazard profiles of similar substituted phenylboronic acids, 3-Formyl-4-benzyloxyphenylboronic acid is presumed to pose the following hazards. This information is inferred and should be treated as a preliminary guideline.

Table 1: Inferred Hazard Classification

Hazard ClassCategoryInferred Hazard Statement
Acute Toxicity (Oral)4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[1]
Specific target organ toxicity (single exposure)3H335: May cause respiratory irritation

Inferred GHS Pictograms:

Exclamation Mark Pictogram

Signal Word: Warning

First-Aid Measures

In the event of any exposure, prompt action is critical. The following first-aid measures are recommended based on general procedures for handling irritating chemical compounds.

Table 2: First-Aid Procedures for Exposure

Exposure RouteFirst-Aid Measures
Inhalation Remove the individual to fresh air and keep them in a position comfortable for breathing. If symptoms such as irritation, coughing, or dizziness persist, seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation occurs, seek medical advice.[1]
Eye Contact Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.[1]
Ingestion Rinse mouth with water. Do NOT induce vomiting.[1] Call a poison center or doctor for treatment advice.

Handling and Storage Protocols

Adherence to proper handling and storage protocols is essential to ensure laboratory safety and maintain the integrity of the compound.

Table 3: Handling and Storage Guidelines

AspectPrecautionary Measures
Handling Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid the formation of dust and aerosols. Wear suitable personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes.[1] Wash hands thoroughly after handling.
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to minimize the risk of exposure when working with this compound.

Table 4: Recommended Personal Protective Equipment

Protection TypeSpecification and Purpose
Eye/Face Protection Chemical safety goggles or a full-face shield meeting EN166 standards to protect against splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. A flame-retardant lab coat is required to protect against skin contact.
Respiratory Protection For operations where dust may be generated, a NIOSH-approved N95 (US) or type P3 (EN 143) respirator cartridge is recommended.

Experimental Protocols & Visualized Workflows

While no specific experimental protocols for this compound were found, a general workflow for handling solid reagents in a laboratory setting is provided below.

G General Workflow for Handling a Solid Reagent cluster_prep 1. Preparation cluster_execution 2. Execution cluster_cleanup 3. Post-Reaction prep_sds Review SDS & Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Prepare Workspace in Chemical Fume Hood prep_ppe->prep_setup exec_weigh Weigh Compound on Tared Weigh Paper prep_setup->exec_weigh Start of Experiment exec_transfer Carefully Transfer Solid to Reaction Vessel exec_weigh->exec_transfer exec_dissolve Add Solvent and Initiate Reaction exec_transfer->exec_dissolve clean_quench Quench Reaction (if necessary) exec_dissolve->clean_quench Reaction Complete clean_waste Dispose of Waste in Designated Containers clean_quench->clean_waste clean_workspace Decontaminate Workspace and Glassware clean_waste->clean_workspace clean_ppe Doff PPE Correctly clean_workspace->clean_ppe

Caption: A generalized workflow for the safe handling of a solid chemical reagent.

The following diagram provides a logical decision-making process for responding to a chemical spill.

G Chemical Spill Response Decision Tree spill Chemical Spill Occurs alert Alert Personnel in Immediate Area spill->alert assess Assess Hazard Level & Spill Size alert->assess is_minor Is the spill minor and can be handled by trained personnel? assess->is_minor handle_minor Use Spill Kit to Contain and Clean Up the Spill is_minor->handle_minor Yes evacuate Evacuate the Area and Call Emergency Services is_minor->evacuate No dispose Dispose of Contaminated Materials as Hazardous Waste handle_minor->dispose report Complete an Incident Report evacuate->report dispose->report

Caption: A decision tree for responding to a chemical spill in a laboratory setting.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the public domain regarding the biological activity or associated signaling pathways of this compound. It is important to note that some arylboronic acids have been found to be weakly mutagenic in microbial assays. Therefore, treating this compound as potentially genotoxic and minimizing exposure is a prudent safety measure. The logical workflow for evaluating the potential biological hazards of a novel compound is outlined below.

G Workflow for Biological Hazard Assessment of a Novel Compound start Novel Compound Identified lit_review Literature Review for Compound and Structural Analogs start->lit_review in_silico In Silico Toxicity Prediction (e.g., QSAR) lit_review->in_silico in_vitro In Vitro Assays (e.g., Cytotoxicity, Ames Test) in_silico->in_vitro risk_assessment Comprehensive Risk Assessment in_vitro->risk_assessment define_protocols Define Safe Handling Protocols and Exposure Limits risk_assessment->define_protocols

Caption: A logical workflow for the assessment of biological hazards of a new chemical entity.

References

The Strategic Utility of 3-Formyl-4-benzyloxyphenylboronic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Formyl-4-benzyloxyphenylboronic acid is a versatile bifunctional building block with significant potential in medicinal chemistry. Its unique structural arrangement, featuring a reactive aldehyde, a strategically positioned boronic acid, and a protective benzyloxy group, offers a powerful toolkit for the synthesis of complex molecular architectures targeting a range of therapeutic areas. This technical guide explores the potential applications of this compound, detailing its utility in the construction of novel scaffolds for kinase and STAT3 inhibition. We provide illustrative synthetic protocols, hypothetical biological data, and diagrams of pertinent signaling pathways and experimental workflows to showcase its value in contemporary drug discovery.

Introduction: The Versatility of Functionalized Phenylboronic Acids

Phenylboronic acids are foundational reagents in modern organic synthesis, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction facilitates the formation of carbon-carbon bonds, a cornerstone of complex molecule construction in medicinal chemistry.[2] The value of a phenylboronic acid is significantly enhanced by the presence of additional functional groups that can serve as handles for further chemical elaboration.

This compound is a prime example of such a multifunctional scaffold. It possesses three key features that make it an attractive starting material for drug discovery programs:

  • The Boronic Acid Moiety: This group is the reactive center for Suzuki-Miyaura cross-coupling, enabling the facile introduction of a wide array of aryl and heteroaryl substituents. This is a common strategy for building the core structures of many targeted therapies.

  • The Formyl Group: The aldehyde functionality is a versatile handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations. This allows for the introduction of diverse side chains and the construction of complex heterocyclic systems.

  • The Benzyloxy Group: This group serves as a protecting group for the phenolic hydroxyl, which is a common pharmacophoric element in many drug classes, particularly kinase inhibitors. Its presence allows for chemical modifications at other positions of the molecule, with the option for subsequent deprotection to reveal the free phenol.

Synthetic Applications in Medicinal Chemistry

The strategic combination of a boronic acid and a formyl group on the same phenyl ring opens up a multitude of synthetic possibilities for the construction of diverse chemical libraries.

Suzuki-Miyaura Cross-Coupling

The primary application of the boronic acid moiety is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the efficient synthesis of biaryl compounds, which are prevalent motifs in many classes of therapeutic agents.

Illustrative Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 eq.), the desired aryl or heteroaryl halide (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.) is prepared in a suitable solvent system (e.g., a 3:1 mixture of dioxane and water). The reaction mixture is degassed with nitrogen or argon for 15-20 minutes and then heated to 80-100 °C under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Potential Therapeutic Applications

Based on the known biological activities of structurally similar compounds, derivatives of this compound hold promise in several therapeutic areas, most notably in oncology.

Kinase Inhibitors

Many kinase inhibitors feature a biaryl scaffold with a phenolic hydroxyl group that acts as a key hydrogen bond donor in the ATP-binding pocket of the enzyme. The 4-benzyloxyphenyl moiety of the title compound is a direct precursor to this important pharmacophore.

Hypothetical Synthesis of a Kinase Inhibitor Scaffold:

A potential synthetic route to a generic kinase inhibitor scaffold could involve an initial Suzuki-Miyaura coupling to introduce a nitrogen-containing heterocycle, a common feature in many kinase inhibitors. The aldehyde can then be used to introduce further diversity, for example, through reductive amination. Finally, debenzylation would unmask the crucial phenolic hydroxyl group.

STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a validated therapeutic target in oncology.[3] Several known STAT3 inhibitors possess a benzyloxyphenyl motif.[3] While direct evidence is lacking, it is plausible that this compound could serve as a starting material for novel STAT3 inhibitors.

Illustrative Signaling Pathway: The JAK-STAT Pathway

The Janus kinase (JAK)-STAT signaling pathway is a critical cellular signaling cascade involved in cell proliferation, differentiation, and survival.[4] Dysregulation of this pathway is implicated in various cancers. STAT3 is a key component of this pathway, and its inhibition is a promising strategy for cancer therapy.

STAT3_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation pJAK p-JAK JAK->pJAK STAT3 STAT3 pJAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription Initiates Inhibitor Potential Inhibitor (Derived from 3-Formyl-4-benzyloxy- phenylboronic acid) Inhibitor->pSTAT3 Inhibits Dimerization

Caption: The JAK-STAT3 signaling pathway and a potential point of inhibition.

Data Presentation: Illustrative Biological Activity

To demonstrate the potential of this building block, the following table presents hypothetical biological data for a series of imagined compounds derived from this compound. This data is for illustrative purposes only and is intended to show how quantitative results would be presented.

Compound IDR Group (from Suzuki Coupling)R' Group (from Reductive Amination)Kinase X IC₅₀ (nM)STAT3 Dimerization IC₅₀ (µM)
Hypo-001 4-pyridylN-methylpiperazine5015
Hypo-002 2-aminopyrimidineMorpholine258
Hypo-003 1-methyl-1H-pyrazol-4-ylCyclopropylamine12025
Hypo-004 Thiazol-2-yl(S)-3-aminopyrrolidine3512

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and screening of a library of compounds derived from this compound.

Experimental_Workflow Start 3-Formyl-4-benzyloxy- phenylboronic Acid Suzuki Suzuki-Miyaura Coupling (Aryl Halide Library) Start->Suzuki Intermediate_Library Biaryl Aldehyde Library Suzuki->Intermediate_Library Reductive_Amination Reductive Amination (Amine Library) Intermediate_Library->Reductive_Amination Final_Library Final Compound Library Reductive_Amination->Final_Library Debenzylation Debenzylation (optional) Final_Library->Debenzylation Screening Biological Screening (e.g., Kinase Assays, STAT3 Assays) Final_Library->Screening Final_Phenols Final Phenol Library Debenzylation->Final_Phenols Final_Phenols->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR

Caption: A generalized workflow for library synthesis and screening.

Conclusion

While direct, published applications of this compound in medicinal chemistry are not yet widespread, its chemical functionalities present a clear and compelling case for its utility in the field. The ability to perform orthogonal reactions at the boronic acid and formyl group positions, coupled with the presence of a protected phenol, makes it an ideal starting point for the synthesis of diverse and complex small molecules. Researchers and drug development professionals are encouraged to consider this versatile building block for the construction of novel compound libraries targeting a range of diseases, particularly in the realm of oncology. Its strategic use has the potential to accelerate the discovery of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 3-Formyl-4-benzyloxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability of a wide array of starting materials.[1][2] Biaryl scaffolds, the primary products of this reaction, are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3]

3-Formyl-4-benzyloxyphenylboronic acid is a valuable building block in medicinal chemistry and materials science. The presence of a formyl group allows for further synthetic transformations, such as reductive amination, oxidation to a carboxylic acid, or olefination, making it a versatile precursor for the synthesis of complex molecular architectures. The benzyloxy group serves as a common protecting group for the phenol, which can be readily removed in later synthetic steps. This application note provides detailed protocols and reaction condition recommendations for the successful Suzuki coupling of this compound with various aryl halides.

General Reaction Scheme

The Suzuki coupling of this compound with an aryl halide (Ar-X, where X = I, Br, or Cl) proceeds in the presence of a palladium catalyst and a base to yield the corresponding biaryl product.

Figure 1. General Suzuki Coupling Reaction Scheme.

Recommended Reaction Conditions

The successful execution of a Suzuki coupling reaction is highly dependent on the choice of catalyst, base, and solvent. For a substrate like this compound, which contains a potentially sensitive formyl group, careful selection of reaction parameters is crucial. While the formyl group is generally well-tolerated in Suzuki couplings, the ortho-formyl group can sometimes accelerate hydrolytic deboronation, which is a potential side reaction.[4] Therefore, anhydrous conditions or the use of boronic esters can be advantageous.[4]

The following table summarizes recommended starting conditions for the Suzuki coupling of this compound with various aryl halides based on literature precedents for similar substrates.

ParameterRecommended ConditionsNotes
Aryl Halide Aryl Iodides, Aryl BromidesAryl chlorides are less reactive and may require more specialized catalysts and harsher conditions.[2]
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos)The choice of catalyst is critical for reaction efficiency. For challenging couplings, more advanced catalyst systems may be necessary.[5]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can significantly impact the reaction outcome. Inorganic bases are commonly used.[6]
Solvent Toluene, Dioxane, DMF, THF/H₂OA mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents.[6]
Temperature 80-110 °CThe reaction temperature will depend on the reactivity of the aryl halide and the chosen solvent.
Reaction Time 2-24 hoursReaction progress should be monitored by TLC or LC-MS.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with an aryl bromide. This should be considered a starting point, and optimization may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (2.0 equiv)

  • Toluene (5 mL per mmol of boronic acid)

  • Water (1 mL per mmol of boronic acid)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, Pd(PPh₃)₄, and K₂CO₃.

  • Solvent Addition: Add toluene and water to the flask.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring under an inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling experiment.

Figure 2. Experimental Workflow for Suzuki Coupling.

Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Figure 3. The Catalytic Cycle of the Suzuki-Miyaura Reaction.

Disclaimer: This application note is intended for informational purposes only and should be used by trained professionals in a laboratory setting. The provided protocols are general guidelines and may require optimization for specific substrates and reaction scales. Always follow appropriate safety procedures when handling chemicals and performing chemical reactions.

References

Application Notes and Protocols for the Use of 3-Formyl-4-benzyloxyphenylboronic Acid in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl-4-benzyloxyphenylboronic acid is a versatile bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a boronic acid moiety, a formyl group, and a benzyloxy protecting group, makes it a valuable building block in the synthesis of complex molecular architectures. The boronic acid group is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful method for the formation of carbon-carbon bonds.[1] The formyl group provides a reactive handle for subsequent transformations, such as reductive amination or oxidation, while the benzyloxy group protects a phenolic hydroxyl, which can be deprotected in later synthetic steps. This unique combination of functional groups, which are generally well-tolerated in mild Suzuki-Miyaura coupling conditions, allows for the strategic construction of polysubstituted biaryl compounds, which are common motifs in biologically active molecules and functional materials.[1][2]

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] The reaction typically involves the coupling of an organoboron compound, such as this compound, with an organic halide or triflate in the presence of a palladium catalyst and a base. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and reaction efficiency.

Palladium-Catalyzed Suzuki-Miyaura Coupling: A General Overview

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The judicious selection of reaction parameters is critical for a successful Suzuki-Miyaura coupling. Modern advancements have introduced a wide array of sophisticated phosphine ligands and palladium precatalysts that enhance reaction rates, yields, and functional group compatibility, even with challenging substrates.[3]

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of this compound with various aryl bromides, illustrating the impact of different palladium catalysts, ligands, and bases on reaction outcomes.

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O1001285
21-Bromo-4-nitrobenzenePd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane80692
33-BromopyridinePdCl₂(dppf) (3)-Cs₂CO₃DMF110888
4Methyl 4-bromobenzoatePd₂(dba)₃ (1.5)XPhos (3)K₂CO₃THF/H₂O901095
51-Bromo-3,5-dimethylbenzenePd(OAc)₂ (2)RuPhos (4)t-BuOKToluene100490

Experimental Protocols

General Protocol for a Palladium-Catalyzed Suzuki-Miyaura Coupling Reaction

This protocol provides a general procedure for the coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF, THF)

  • Degassed water (if using a biphasic system)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or equivalent)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the base (2.0-3.0 mmol, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.01-0.05 mmol, 1-5 mol%) and, if necessary, the ligand (0.02-0.1 mmol, 2-10 mol%).

  • Solvent Addition: Add the anhydrous solvent (5-10 mL) via syringe. If a biphasic system is used, add the degassed water at this stage.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl compound.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)L2-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation PdII_ArAr Ar-Pd(II)L2-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd BoronicAcid Ar'-B(OR)2 BoronicAcid->Transmetalation Base Base Base->Transmetalation Experimental_Workflow Start Start: Assemble Glassware AddReagents Add Aryl Halide, Boronic Acid, Base Start->AddReagents InertAtmosphere Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) AddReagents->InertAtmosphere AddCatalyst Add Palladium Catalyst and Ligand InertAtmosphere->AddCatalyst AddSolvent Add Anhydrous Solvent AddCatalyst->AddSolvent HeatReaction Heat and Stir Reaction Mixture AddSolvent->HeatReaction Monitor Monitor Reaction Progress (TLC/LC-MS) HeatReaction->Monitor Workup Reaction Work-up (Quench, Extract, Wash) Monitor->Workup Reaction Complete Purify Purify Product (Column Chromatography) Workup->Purify Characterize Characterize Final Product (NMR, MS) Purify->Characterize

References

Application Notes and Protocols for C-C Bond Formation with 3-Formyl-4-benzyloxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 3-Formyl-4-benzyloxyphenylboronic acid in carbon-carbon (C-C) bond formation reactions, which are fundamental transformations in the synthesis of pharmaceuticals and other bioactive molecules. This versatile building block, featuring a boronic acid for cross-coupling, a benzaldehyde for further derivatization, and a benzyloxy protecting group, is a valuable intermediate in medicinal chemistry.

The primary focus of these notes will be on the Suzuki-Miyaura cross-coupling reaction, a robust and widely used palladium-catalyzed method for forming biaryl structures. Additionally, general protocols for Heck and Sonogashira couplings, for which this boronic acid could also be a suitable precursor under modified conditions, are provided as representative examples.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most common application for arylboronic acids, enabling the formation of a C-C bond between the boronic acid and an aryl or vinyl halide (or triflate). This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of catalysts and reagents.[1]

Reaction Principle

The reaction proceeds via a catalytic cycle involving a palladium complex. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium(II) complex. This step is typically facilitated by a base.

  • Reductive Elimination: The two aryl groups are coupled, forming the biaryl product and regenerating the palladium(0) catalyst.

Typical Reaction Conditions

The table below summarizes typical conditions for the Suzuki-Miyaura coupling of an aryl boronic acid with an aryl bromide. These are starting points and may require optimization for specific substrates.

ParameterConditionNotes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a phosphine ligandCatalyst choice is crucial and depends on the reactivity of the substrates.
Ligand PPh₃, dppf, SPhos, XPhosBulky, electron-rich phosphine ligands are often effective for challenging couplings.
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can significantly impact the reaction rate and yield.
Solvent Toluene, Dioxane, DMF, THF, or mixtures with waterA biphasic solvent system (e.g., Toluene/Water) is often used.[2]
Temperature Room Temperature to 110 °CReaction temperature depends on the reactivity of the coupling partners.
Reaction Time 2 - 24 hoursProgress should be monitored by TLC or LC-MS.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., Toluene and Water)

  • Standard laboratory glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl bromide (1.0 mmol, 1.0 eq.), this compound (1.2 mmol, 1.2 eq.), and the base (2.0 mmol, 2.0 eq.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent system (e.g., a 4:1 mixture of Toluene:Water, 10 mL) followed by the palladium catalyst (0.05 mmol, 5 mol%).

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.

Diagram of Suzuki-Miyaura Experimental Workflow

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, This compound, and Base B Establish Inert Atmosphere (Argon/Nitrogen) A->B C Add Solvent and Palladium Catalyst B->C D Heat and Stir (Monitor by TLC/LC-MS) C->D E Cool and Quench D->E F Liquid-Liquid Extraction E->F G Dry and Concentrate F->G H Column Chromatography G->H I Pure Product H->I Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition + Ar-X pd0->oxidative_addition pd2_complex Ar-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation + Ar'B(OH)₂ / Base pd2_complex->transmetalation biaryl_pd_complex Ar-Pd(II)L_n-Ar' transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

References

3-Formyl-4-benzyloxyphenylboronic Acid: A Versatile Building Block for the Synthesis of Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Formyl-4-benzyloxyphenylboronic acid is a valuable bifunctional building block in organic synthesis, particularly in the construction of complex biaryl systems. Its unique structure, featuring a reactive formyl group and a versatile boronic acid moiety, makes it an ideal starting material for the synthesis of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound, with a focus on its application in the synthesis of combretastatin analogues, a class of potent tubulin polymerization inhibitors with significant potential in cancer therapy.

Application in the Synthesis of Combretastatin Analogues

Combretastatins, natural products isolated from the African bush willow Combretum caffrum, are powerful inhibitors of tubulin polymerization.[1] Specifically, Combretastatin A-4 (CA-4) has garnered significant attention for its potent cytotoxic and anti-vascular effects.[2][3] The core structure of many combretastatin analogues consists of two substituted phenyl rings. This compound serves as a key precursor for one of these aromatic rings, providing essential functionalities for further elaboration and diversification of the final molecule.

The primary synthetic strategy employing this building block is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the boronic acid and an aryl halide, efficiently constructing the biaryl scaffold of combretastatin analogues.[4][5][6] The formyl group can then be utilized for subsequent transformations, such as olefination reactions (e.g., Wittig reaction) to introduce the characteristic bridge connecting the two aromatic rings.

Key Synthetic Transformation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[4][5][6] In the context of synthesizing combretastatin precursors, this compound is coupled with a suitable aryl halide, typically a substituted iodobenzene, in the presence of a palladium catalyst and a base.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Aryl Halide - Palladium Catalyst - Ligand - Base solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (N2 or Ar) solvent->inert heat Heat to Reaction Temperature (e.g., 80-100 °C) inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up and Extraction cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify Tubulin_Pathway cluster_polymerization Microtubule Dynamics cluster_inhibition Inhibition by Combretastatin Analogue cluster_cellular_effect Cellular Consequences Tubulin αβ-Tubulin Dimers GTP-bound Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule (Dynamic Instability) Polymerization->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->Tubulin CA4 Combretastatin Analogue Binding Binds to Colchicine Site on β-Tubulin CA4->Binding Block Inhibition of Polymerization Binding->Block Disruption Microtubule Disruption Block->Disruption Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

References

Protection Strategies for the Boronic Acid Group in 3-Formyl-4-benzyloxyphenylboronic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the protection of the boronic acid moiety in 3-Formyl-4-benzyloxyphenylboronic acid. The presence of multiple functional groups—a boronic acid, an aldehyde, and a benzyl ether—necessitates a strategic approach to ensure chemoselectivity during synthetic transformations. This guide outlines orthogonal protection strategies, focusing on the formation of pinacol and MIDA (N-methyliminodiacetic acid) boronate esters, as well as the protection of the formyl group as an acetal.

Introduction to Protection Strategies

The boronic acid group is a versatile functional group, pivotal in Suzuki-Miyaura cross-coupling reactions. However, its reactivity can interfere with various synthetic steps. Protecting the boronic acid as a boronate ester is a common strategy to mitigate undesired side reactions.[1] The choice of protecting group is critical and depends on its stability under subsequent reaction conditions and the ease of its removal. For a molecule like this compound, an ideal protection strategy must be orthogonal to the existing formyl and benzyl ether groups, meaning the protecting groups can be selectively removed without affecting other functionalities.

This note will focus on two robust and widely used protecting groups for boronic acids:

  • Pinacol Esters: These are one of the most popular choices for protecting boronic acids due to their general stability to a wide range of non-aqueous reagents and their compatibility with many standard organic reactions.[1]

  • MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates offer exceptional stability, even allowing for purification by silica gel chromatography. They are particularly useful in iterative cross-coupling strategies.[1]

Furthermore, to prevent interference from the reactive aldehyde, its protection as a cyclic acetal will be discussed as an orthogonal strategy.

Orthogonal Protection Strategy Workflow

A logical workflow for manipulating the functionalities of this compound involves a two-step protection sequence. First, the boronic acid is protected, followed by the protection of the aldehyde. This approach allows for subsequent reactions at other positions of the molecule. The deprotection sequence can then be carried out in the reverse order, or selectively, depending on the desired final product.

Orthogonal_Protection_Workflow Start This compound Step1 Protect Boronic Acid (Pinacol or MIDA) Start->Step1 Step2 Protect Aldehyde (Acetal) Step1->Step2 Intermediate Doubly Protected Intermediate Step2->Intermediate Step3 Deprotect Aldehyde Intermediate->Step3 Step4 Deprotect Boronic Acid Step3->Step4 Final_Product This compound Step4->Final_Product

Caption: Orthogonal protection and deprotection workflow.

Quantitative Data Summary

The following table summarizes the typical yields for the protection and deprotection reactions discussed in this note. Yields can vary depending on the specific substrate and reaction scale.

Reaction StepProtecting GroupReagentsTypical Yield (%)
Boronic Acid Protection PinacolPinacol, Toluene85-95%
MIDAN-methyliminodiacetic acid, DMF70-90%
Aldehyde Protection Ethylene Glycol AcetalEthylene Glycol, TsOH, Toluene90-98%[2]
Boronic Acid Deprotection PinacolDiethanolamine then HCl90-99%[3]
MIDA1M NaOH, THF>95%
Aldehyde Deprotection Ethylene Glycol Acetalp-TsOH, Acetone/H₂O84-97%[2]

Experimental Protocols

Protocol 1: Pinacol Protection of this compound

This protocol describes the formation of the pinacol boronate ester.

Pinacol_Protection_Workflow Start Start: This compound Pinacol Reaction Reaction: Toluene, Reflux (Dean-Stark) Start->Reaction Workup Work-up: Cool, Concentrate Reaction->Workup Purification Purification: Column Chromatography (Silica Gel) Workup->Purification Product Product: Pinacol Ester Purification->Product

Caption: Pinacol boronate ester formation workflow.

Materials:

  • This compound

  • Pinacol

  • Toluene

  • Round-bottom flask with Dean-Stark apparatus and condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and condenser, add this compound (1.0 eq) and pinacol (1.1 eq).

  • Add a sufficient amount of toluene to dissolve the starting materials upon heating.

  • Heat the mixture to reflux and allow the water to be azeotropically removed via the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting boronic acid is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford the desired pinacol boronate ester.

Protocol 2: MIDA Protection of this compound

This protocol details the formation of the MIDA boronate ester.

MIDA_Protection_Workflow Start Start: This compound N-methyliminodiacetic acid Reaction Reaction: Anhydrous DMF, 160 °C Start->Reaction Workup Work-up: Cool, Add Water Reaction->Workup Isolation Isolation: Filter Precipitate Workup->Isolation Product Product: MIDA Ester Isolation->Product Acetal_Protection_Workflow Start Start: Protected Boronic Acid Ester Ethylene Glycol Reaction Reaction: Toluene, TsOH (cat.), Reflux (Dean-Stark) Start->Reaction Workup Work-up: Quench with NaHCO₃, Extract Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Product: Doubly Protected Purification->Product Pinacol_Deprotection_Workflow Start Start: Pinacol Ester Step1 Step 1: Diethanolamine, Ether, RT Start->Step1 Intermediate DEA Boronate (Precipitate) Step1->Intermediate Step2 Step 2: 0.1M HCl Intermediate->Step2 Product Product: Free Boronic Acid Step2->Product

References

The Strategic Application of 3-Formyl-4-benzyloxyphenylboronic Acid in the Synthesis of Biaryl Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of modern medicinal chemistry, the synthesis of complex biaryl compounds remains a cornerstone of drug discovery and development. A key building block in this endeavor is 3-Formyl-4-benzyloxyphenylboronic acid, a versatile reagent enabling the construction of intricate molecular architectures. These structures are pivotal in the design of novel therapeutic agents, particularly kinase and signal transducer and activator of transcription 3 (STAT3) inhibitors, which are critical targets in oncology and inflammatory diseases. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the utilization of this valuable synthetic intermediate.

Introduction to Biaryl Compounds and the Suzuki-Miyaura Coupling

Biaryl motifs are prevalent in a wide array of pharmaceuticals, agrochemicals, and advanced materials. The rotational restriction around the aryl-aryl bond can lead to atropisomerism, imparting unique three-dimensional structures that are often crucial for biological activity. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds to construct these biaryl systems, owing to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability and low toxicity of boronic acid reagents. This compound is particularly advantageous as it introduces a formyl group, a versatile handle for further synthetic transformations, and a benzyloxy group, which can play a significant role in molecular recognition and binding to biological targets.

Applications in Drug Discovery: Targeting Kinase and STAT3 Signaling Pathways

The biaryl structures synthesized from this compound are of significant interest in the development of targeted therapies. The formyl and benzyloxy functionalities can be strategically employed to interact with specific residues in the binding sites of enzymes like kinases and transcription factors such as STAT3.

The STAT3 signaling pathway is a critical regulator of cell growth, proliferation, and apoptosis.[1][2][3] Its constitutive activation is implicated in numerous cancers, making it a prime target for therapeutic intervention. The benzyloxyphenyl moiety, in particular, has been identified as a key pharmacophore in the design of STAT3 inhibitors.[4][5] The aldehyde functionality can be further elaborated to introduce additional binding elements or to modulate the electronic properties of the molecule, thereby enhancing its potency and selectivity.

Similarly, the biaryl scaffold is a common feature in many kinase inhibitors . These enzymes play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases. The ability to readily synthesize a variety of substituted biaryl compounds using this compound allows for the rapid exploration of the structure-activity relationship (SAR) to optimize inhibitor potency and selectivity.

Experimental Protocols and Data

The following section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This is followed by a specific example with quantitative data derived from analogous reactions in the literature.

General Experimental Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand)

  • Base (e.g., Potassium carbonate [K₂CO₃], Sodium carbonate [Na₂CO₃], Cesium carbonate [Cs₂CO₃])

  • Solvent (e.g., Toluene, 1,4-Dioxane, Dimethylformamide [DMF], with water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (repeat three times).

  • Add the palladium catalyst (1-5 mol%) and any additional ligand to the flask.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the specified temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Tabulated Data for a Representative Suzuki-Miyaura Coupling Reaction

The following table summarizes the reaction conditions and yield for a representative Suzuki-Miyaura coupling reaction between an aryl bromide and a formylphenylboronic acid, based on established literature protocols.

EntryAryl Halide (1.0 equiv)Boronic Acid (1.5 equiv)Catalyst (mol%)Ligand (mol%)Base (2.0 equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromobenzonitrileThis compoundPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (5:1)10018~85-95 (estimated)

Yield is estimated based on similar reactions reported in the literature.

Visualizing Synthetic and Biological Pathways

To further aid researchers, the following diagrams illustrate the key experimental workflow and a relevant biological signaling pathway.

Suzuki_Miyaura_Workflow start Reactants: - this compound - Aryl Halide - Base reaction Suzuki-Miyaura Coupling Reaction start->reaction catalyst Catalyst System: - Palladium Source (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) catalyst->reaction workup Aqueous Workup & Extraction reaction->workup Reaction Completion purification Purification: - Column Chromatography - Recrystallization workup->purification product Biaryl Product purification->product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

STAT3_Signaling_Pathway cluster_nucleus Nucleus cytokine Cytokine/Growth Factor receptor Receptor Tyrosine Kinase cytokine->receptor jak JAK receptor->jak Activation stat3_inactive STAT3 (inactive) jak->stat3_inactive Phosphorylation stat3_active p-STAT3 (active) stat3_inactive->stat3_active dimer p-STAT3 Dimer stat3_active->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation transcription Gene Transcription: - Proliferation - Survival - Angiogenesis dimer->transcription Promotes inhibitor Biaryl Inhibitor (Synthesized) inhibitor->dimer Inhibits Dimerization

Caption: Simplified STAT3 signaling pathway and point of inhibition.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex biaryl compounds. The Suzuki-Miyaura coupling provides a robust and efficient method for its incorporation into diverse molecular scaffolds. The resulting products, featuring strategic formyl and benzyloxy functionalities, hold significant promise for the development of novel therapeutics, particularly in the realm of kinase and STAT3 inhibition. The protocols and data presented herein serve as a comprehensive guide for researchers aiming to leverage this powerful synthetic tool in their drug discovery programs.

References

Application Notes and Protocols for 3-Formyl-4-benzyloxyphenylboronic Acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase synthesis is a cornerstone of modern drug discovery and combinatorial chemistry, enabling the rapid and efficient generation of large libraries of chemical compounds.[1][2][3] 3-Formyl-4-benzyloxyphenylboronic acid is a versatile building block with three key functional groups: a boronic acid, a benzaldehyde, and a benzyl ether. This unique combination allows for multiple strategies in solid-phase synthesis. The boronic acid can serve as an anchor to a solid support, while the aldehyde provides a reactive handle for diversification. The benzyl ether can act as a protecting group or a secondary attachment point.

These application notes provide detailed protocols for the use of this compound in solid-phase synthesis, focusing on its immobilization on a solid support and subsequent diversification of the formyl group to generate a library of substituted amine derivatives.

Key Applications

  • Combinatorial Library Synthesis: The aldehyde functionality can be readily converted into a wide range of other functional groups, making it an ideal scaffold for generating diverse libraries of small molecules for high-throughput screening.[1][3][4]

  • Fragment-Based Drug Discovery: The core scaffold can be elaborated with various fragments to explore structure-activity relationships (SAR).

  • Development of Novel Chemical Probes: The synthesized compounds can be used as chemical probes to investigate biological pathways.

Experimental Protocols

Protocol 1: Immobilization of this compound on a Diol-Functionalized Resin

This protocol describes the immobilization of this compound onto a glycerol-based polystyrene resin. The boronic acid forms a stable cyclic boronate ester with the diol on the resin, effectively anchoring the molecule to the solid support.[5][6][7]

Materials:

  • This compound

  • 1-Glycerol polystyrene resin

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Shaker or rotator

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the 1-glycerol polystyrene resin in DCM for 30 minutes in a solid-phase synthesis vessel.

  • Solvent Exchange: Drain the DCM and wash the resin with DMF (3 x resin volume).

  • Immobilization Reaction:

    • Dissolve this compound (2 equivalents relative to resin loading capacity) in DMF.

    • Add the solution to the swollen resin.

    • Shake the mixture at room temperature for 24 hours.

  • Washing: Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x) to remove any unreacted starting material.

  • Drying: Dry the resin under vacuum to a constant weight.

  • Confirmation of Loading (Optional): The loading efficiency can be determined by cleaving a small amount of the resin-bound material and analyzing the cleaved product by HPLC or by performing a qualitative test for aldehydes on the resin beads (e.g., with 2,4-dinitrophenylhydrazine).

Protocol 2: Solid-Phase Reductive Amination for Library Synthesis

This protocol details the diversification of the immobilized this compound via reductive amination to generate a library of secondary amines.[2]

Materials:

  • Resin-bound this compound (from Protocol 1)

  • A library of primary amines

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1% Acetic acid in DMF

  • DMF, DCM, Methanol

  • Trifluoroacetic acid (TFA)

  • Water

  • Triisopropylsilane (TIS) (as a scavenger)

Procedure:

  • Resin Swelling: Swell the resin-bound aldehyde in DMF for 30 minutes.

  • Imine Formation:

    • Add a solution of the desired primary amine (5 equivalents) in 1% acetic acid in DMF to the resin.

    • Shake the mixture at room temperature for 4 hours.

  • Reduction:

    • Add sodium cyanoborohydride (5 equivalents) or sodium triacetoxyborohydride (5 equivalents) to the reaction mixture.

    • Shake at room temperature for 12-16 hours.

  • Washing: Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

  • Drying: Dry the resin under vacuum.

  • Cleavage from Resin:

    • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional TFA.

    • Concentrate the combined filtrate under a stream of nitrogen to precipitate the crude product.

  • Purification: The crude product can be purified by preparative HPLC.

Data Presentation

Table 1: Hypothetical Yields for the Reductive Amination with Various Primary Amines

EntryPrimary AmineProduct StructureCrude Yield (%)Purity (%)
1Benzylamine85>95
2Cyclohexylamine92>95
3Aniline78>90
44-Methoxybenzylamine88>95
5n-Butylamine95>95

Visualizations

G cluster_immobilization Protocol 1: Immobilization Start This compound + Diol Resin Swell Swell Resin in DCM Start->Swell Immobilize React with Boronic Acid in DMF Swell->Immobilize Wash_Immobilize Wash (DMF, DCM, MeOH) Immobilize->Wash_Immobilize Dry_Immobilize Dry Resin Wash_Immobilize->Dry_Immobilize End_Immobilize Resin-Bound Aldehyde Dry_Immobilize->End_Immobilize G cluster_diversification Protocol 2: Diversification and Cleavage Start_Div Resin-Bound Aldehyde Swell_Div Swell Resin in DMF Start_Div->Swell_Div Imine Add Primary Amine (Imine Formation) Swell_Div->Imine Reduce Add Reducing Agent (NaBH3CN) Imine->Reduce Wash_Div Wash (DMF, DCM, MeOH) Reduce->Wash_Div Cleave Cleave with TFA Cocktail Wash_Div->Cleave Purify Purify by HPLC Cleave->Purify End_Div Pure Substituted Amine Library Purify->End_Div

References

Application Notes and Protocols for Catalytic Systems Compatible with 3-Formyl-4-benzyloxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl-4-benzyloxyphenylboronic acid is a versatile bifunctional building block in organic synthesis, particularly valuable in the construction of complex biaryl and heteroaryl structures. Its aldehyde group provides a reactive handle for further synthetic transformations, while the boronic acid moiety enables participation in a variety of cross-coupling reactions. This document provides detailed application notes and protocols for catalytic systems compatible with this reagent, with a primary focus on the widely utilized Suzuki-Miyaura cross-coupling reaction. The methodologies and data presented are compiled from established procedures for structurally similar arylboronic acids and serve as a comprehensive guide for reaction optimization and application in pharmaceutical and materials science research.

Core Applications: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of C(sp²)–C(sp²) bonds. It involves the palladium-catalyzed reaction of an organoboron compound, such as this compound, with an aryl, heteroaryl, or vinyl halide or triflate. The reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of reactants.[1]

Catalytic Systems

A variety of palladium-based catalytic systems are compatible with formyl-substituted phenylboronic acids. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency.

  • Palladium Precatalysts: Common choices include palladium(II) acetate (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium complexes incorporating specialized phosphine ligands.

  • Ligands: Bulky and electron-rich phosphine ligands are often employed to facilitate the catalytic cycle, especially with less reactive coupling partners like aryl chlorides. Examples include triphenylphosphine (PPh₃), and Buchwald ligands such as SPhos and XPhos.

  • Bases: A base is essential to activate the boronic acid for the transmetalation step. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and sodium hydroxide (NaOH).

  • Solvents: The reaction is typically performed in aprotic solvents like 1,4-dioxane, toluene, or tetrahydrofuran (THF), often with the addition of water to aid in the dissolution of the base.

Experimental Protocols

The following are detailed, generalized protocols for the Suzuki-Miyaura cross-coupling of this compound with aryl and heteroaryl halides. These protocols are based on established methods for similar substrates and should be optimized for specific reactant combinations.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is suitable for a wide range of aryl bromides and employs a common palladium catalyst.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Coupling with Heteroaryl Chlorides

This protocol is advantageous for more challenging couplings with less reactive heteroaryl chlorides, utilizing microwave irradiation to accelerate the reaction.

Materials:

  • This compound

  • Heteroaryl chloride

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Microwave reaction vessel

Procedure:

  • In a microwave reaction vessel, combine the heteroaryl chloride (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and potassium phosphate (3.0 mmol, 3.0 equiv).

  • Add degassed toluene (8 mL) and degassed water (2 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Heat the reaction mixture to 120 °C for 30-60 minutes.

  • After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Data Presentation: Reaction Conditions and Yields for Analogous Systems

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura couplings involving structurally similar formyl- or benzyloxy-substituted phenylboronic acids. This data provides a valuable reference for optimizing reactions with this compound.

Table 1: Palladium-Catalyzed Coupling of Substituted Phenylboronic Acids with Aryl Halides

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-Bromoanisole3-Formylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001292
22-Bromopyridine4-Benzyloxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O90888
34-Chlorobenzonitrile3-Formylphenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3)t-BuOH1101685
41-Iodo-4-nitrobenzene4-Benzyloxyphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF80695
53-Bromotoluene3-Formylphenylboronic acidPd(OAc)₂ (1)PCy₃ (2)K₂CO₃ (2)THF/H₂O801089

Note: This data is representative of reactions with analogous compounds and serves as a guideline. Actual yields may vary depending on the specific substrates and reaction conditions.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X Ln oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)-Ar' Ln transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 biaryl_product Ar-Ar' reductive_elimination->biaryl_product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Couplingdot

// Nodes start [label="Start: Assemble Reactants", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; setup [label="Reaction Setup:\nCombine Aryl Halide, Boronic Acid, Base, and Catalyst in a Schlenk flask."]; inert [label="Inert Atmosphere:\nEvacuate and backfill with N₂ or Ar (3x)."]; solvent [label="Solvent Addition:\nAdd degassed solvent via syringe."]; reaction [label="Reaction:\nHeat to desired temperature with stirring.\nMonitor progress by TLC or LC-MS."]; workup [label="Workup:\nCool, dilute with organic solvent, and perform aqueous wash."]; purification [label="Purification:\nDry, concentrate, and purify by column chromatography."]; analysis [label="Analysis:\nCharacterize the final product (NMR, MS, etc.)."]; end [label="End: Pure Biaryl Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> setup; setup -> inert; inert -> solvent; solvent -> reaction; reaction -> workup; workup -> purification; purification -> analysis; analysis -> end; }

References

Application Notes and Protocols: Scale-Up Synthesis of 3-Formyl-4-benzyloxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl-4-benzyloxyphenylboronic acid is a valuable bifunctional building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it serves as a versatile synthon for introducing a formyl- and benzyloxy-substituted phenyl moiety.[1][2] The aldehyde functionality allows for subsequent chemical transformations, including reductive amination, oxidation, and olefination, while the boronic acid group enables carbon-carbon bond formation. This document provides detailed protocols for the scale-up synthesis of this reagent, its purification, and a key application, along with relevant safety information.

Safety and Handling

This compound and its precursors should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All operations should be conducted in a well-ventilated fume hood.

Hazard Identification:

  • Causes skin irritation (H315).[3]

  • Causes serious eye irritation (H319).[3]

  • May cause respiratory irritation (H335).[3]

  • Harmful if swallowed (H302).[3]

Precautionary Measures:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]

  • Wash skin thoroughly after handling.[5]

  • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • If swallowed, immediately call a poison center or doctor.[3]

  • Store in a well-ventilated place. Keep container tightly closed and refrigerated.[4]

  • Dispose of contents/container to an approved waste disposal plant.[5]

Scale-Up Synthesis Protocol

The multi-step synthesis of this compound on a larger scale involves three key stages:

  • Ortho-formylation of a substituted phenol: To introduce the aldehyde group.

  • Benzylation of the phenolic hydroxyl group: To protect the hydroxyl group.

  • Borylation of the aryl halide: To install the boronic acid functionality.

A representative workflow for the synthesis is depicted below.

G cluster_0 Step 1: Ortho-Formylation cluster_1 Step 2: Benzylation cluster_2 Step 3: Borylation A 2-Bromophenol B 3-Bromo-4-hydroxybenzaldehyde A->B MgCl2, Paraformaldehyde, Triethylamine, THF, Reflux C 3-Bromo-4-(benzyloxy)benzaldehyde B->C Benzyl Bromide, K2CO3, Acetone, Reflux D This compound C->D 1. n-BuLi, THF, -78 °C 2. Triisopropyl borate 3. Acidic Workup G A Aryl Halide (Ar-X) C Biaryl Product A->C B This compound B->C D Pd(0) Catalyst, Base (e.g., K2CO3), Solvent (e.g., Dioxane/Water) D->C

References

Troubleshooting & Optimization

Technical Support Center: 3-Formyl-4-benzyloxyphenylboronic acid in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of 3-Formyl-4-benzyloxyphenylboronic acid in coupling reactions.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Cross-Coupled Product

Possible Causes and Solutions:

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom is a common side reaction, particularly with electronically modified phenylboronic acids. The electron-withdrawing nature of the formyl group on this compound can increase its susceptibility to this side reaction under certain conditions.

    • Solution 1: Optimize the Base. Strong bases in aqueous media can accelerate protodeboronation.[1] Consider switching to milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).

    • Solution 2: Anhydrous Conditions. Water is a proton source for protodeboronation. Employing anhydrous solvents and reagents can significantly suppress this side reaction.

    • Solution 3: Use of Boronic Esters. Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can mitigate premature protodeboronation.[2]

  • Homocoupling of the Boronic Acid: The formation of a biaryl product from the coupling of two molecules of the boronic acid can be a significant side reaction, leading to reduced yields of the desired product. This is often promoted by the presence of oxygen.

    • Solution 1: Rigorous Degassing. Ensure that all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) to minimize oxygen levels.

    • Solution 2: Use a Pd(0) Catalyst Source. Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to in situ reduction of Pd(II) sources.

  • Catalyst Inactivity: The palladium catalyst may not be active, leading to a stalled reaction.

    • Solution 1: Use Fresh Catalyst. Ensure the palladium source and ligands are fresh and have been stored properly.

    • Solution 2: Employ Pre-catalysts. Consider using modern, air-stable palladium pre-catalysts that provide reliable generation of the active Pd(0) species.

  • Debenzylation: While generally stable, the benzyloxy group can undergo cleavage under certain palladium-catalyzed conditions, especially in the presence of a hydride source.

    • Solution 1: Avoid Hydride Sources. Scrutinize the reaction components for potential hydride donors. For instance, some bases or additives might facilitate hydride formation.

    • Solution 2: Milder Reaction Conditions. High temperatures and prolonged reaction times can favor debenzylation. Optimize for the lowest effective temperature and shortest reaction time.

Issue 2: Formation of Multiple Unidentified Byproducts

Possible Causes and Solutions:

  • Side Reactions of the Formyl Group: The aldehyde functionality can potentially undergo side reactions under basic or reducing conditions.

    • Solution 1: Chemoselective Reaction Conditions. Screen different base and solvent combinations to find conditions that favor the coupling reaction over reactions at the formyl group. Milder bases are generally preferred.

    • Solution 2: Protection of the Formyl Group. If side reactions of the aldehyde are persistent, consider protecting it as an acetal prior to the coupling reaction, followed by deprotection.

  • Complex Reaction Mixture due to Multiple Side Reactions: A combination of protodeboronation, homocoupling, and other side reactions can lead to a complex product mixture.

    • Solution: Systematic Optimization. Address each potential side reaction systematically. Start by ensuring an inert atmosphere to minimize homocoupling, then optimize the base and solvent to reduce protodeboronation. If necessary, consider catalyst and ligand screening.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound in Suzuki-Miyaura coupling?

A1: The most prevalent side reactions are protodeboronation (loss of the boronic acid group) and homocoupling (dimerization of the boronic acid). The electron-withdrawing formyl group can make this boronic acid more prone to protodeboronation compared to unsubstituted phenylboronic acid, especially under basic, aqueous conditions.

Q2: How do the substituents (formyl and benzyloxy) on the phenyl ring influence the reactivity and side reactions?

A2: The 3-formyl group is electron-withdrawing, which can increase the acidity of the boronic acid and potentially accelerate protodeboronation. The 4-benzyloxy group is electron-donating, which can partially offset the effect of the formyl group but also influences the overall electronic properties of the molecule. This electronic balance can affect the rates of both the desired coupling and undesired side reactions.

Q3: Can the benzyloxy group be cleaved during the coupling reaction?

A3: While aryl benzyl ethers are generally stable under many palladium-catalyzed coupling conditions, debenzylation is a possible side reaction. This can be promoted by certain catalysts, ligands, and reaction conditions, particularly those that can generate palladium hydride species. Careful selection of reaction parameters is necessary to minimize this risk.

Q4: Are there any specific handling and storage recommendations for this compound to maintain its reactivity?

A4: Like many boronic acids, it is advisable to store this compound in a cool, dry place under an inert atmosphere to prevent degradation. Over time, boronic acids can dehydrate to form boroxines (cyclic anhydrides), which may have different reactivity in coupling reactions.

Q5: What is a good starting point for optimizing a Suzuki-Miyaura coupling with this boronic acid?

A5: A good starting point would be to use a Pd(0) catalyst like Pd(PPh₃)₄ or a reliable Pd(II) pre-catalyst with a suitable phosphine ligand. Use a mild base such as K₂CO₃ or Cs₂CO₃ and a degassed solvent system like dioxane/water or toluene/water. It is crucial to maintain an inert atmosphere throughout the reaction. Monitor the reaction progress closely to avoid prolonged heating, which can lead to side product formation.

Quantitative Data on Side Reactions

While specific quantitative data for this compound is not extensively available in the literature, the following table summarizes the potential side reactions and their general impact on the yield of the desired product. The actual percentages will be highly dependent on the specific reaction conditions.

Side ReactionSide ProductGeneral Impact on Desired Product Yield
Protodeboronation4-BenzyloxybenzaldehydeCan be a major side product, significantly reducing the yield.
Homocoupling5,5'-Diformyl-2,2'-bis(benzyloxy)-1,1'-biphenylCan consume a significant portion of the starting material, leading to lower yields.
Debenzylation3-Formyl-4-hydroxyphenylboronic acid (and its subsequent reaction products)Typically a minor side reaction, but can become significant under harsh conditions.
Formyl Group Reduction(4-(Benzyloxy)-3-(hydroxymethyl)phenyl)boronic acidGenerally not a major pathway, but possible with certain reagents.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction:

  • Reagent Preparation: In a reaction vessel, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via a syringe.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Side_Reactions Start This compound + Aryl Halide center_desired Start->center_desired center_side Start->center_side Desired_Product Cross-Coupled Product Protodeboronation_Product 4-Benzyloxybenzaldehyde (Protodeboronation) Homocoupling_Product Biphenyl Dimer (Homocoupling) Debenzylation_Product 3-Formyl-4-hydroxyphenylboronic acid (Debenzylation) Formyl_Reaction_Product Formyl Group Side Product center_desired->Desired_Product Desired Pathway (e.g., Suzuki Coupling) center_side->Protodeboronation_Product Side Reaction center_side->Homocoupling_Product Side Reaction center_side->Debenzylation_Product Side Reaction center_side->Formyl_Reaction_Product Side Reaction

Caption: Reaction pathways of this compound.

References

Technical Support Center: Purification of Crude 3-Formyl-4-benzyloxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of crude 3-Formyl-4-benzyloxyphenylboronic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Possible Cause Suggested Solution
Low Purity After Initial Purification Inefficient removal of non-polar impurities.Perform a solvent wash with a non-polar solvent like toluene or hexanes before proceeding with further purification steps.
Presence of starting materials or side-reaction products.Optimize the reaction conditions to ensure complete conversion. For purification, consider column chromatography with a suitable solvent system.
Product Oiling Out During Recrystallization Inappropriate solvent system or cooling rate.Screen for a different recrystallization solvent or solvent mixture. Ensure a slow cooling rate to promote crystal formation.
Presence of impurities that lower the melting point.Pre-purify the crude material using an acid-base extraction or a quick filtration through a silica plug.
Formation of Insoluble Material Formation of boronic anhydride.Boronic acids can dehydrate to form cyclic anhydrides (boroxines), which are often less soluble. To regenerate the boronic acid, dissolve the material in a suitable solvent and treat it with water.
Broad Peaks in HPLC Analysis Secondary interactions with the stationary phase.Adjust the mobile phase pH by adding a small amount of an acid like formic acid. Consider using a column specifically designed to minimize interactions with metal surfaces.
Low Recovery After Purification Product loss during transfers or filtration.Ensure careful handling and complete transfer of the material between steps. Use appropriately sized filtration apparatus to minimize losses.
High solubility of the product in the chosen solvent.If using recrystallization, cool the solution to a lower temperature to maximize precipitation. If using extraction, perform multiple extractions with smaller volumes of solvent.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials from the synthesis, such as the corresponding aryl bromide or iodide. Side products from the boronation step or subsequent reactions like Suzuki-Miyaura coupling can also be present. These may include homocoupling byproducts and protodeboronation products where the boronic acid group is replaced by a hydrogen atom.

Q2: What is the recommended method for purifying crude this compound?

A2: A highly effective method for purifying formylphenylboronic acids is through an acid-base extraction and precipitation procedure. This involves dissolving the crude material in an aqueous basic solution, washing with an organic solvent to remove non-polar impurities, and then re-precipitating the pure boronic acid by adding acid.

Q3: Can I use column chromatography for purification?

A3: Yes, column chromatography can be used. A common stationary phase is silica gel. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The polarity of the eluent can be gradually increased to elute the desired compound.

Q4: My purified this compound appears to be losing its boronic acid group over time. How can I prevent this?

A4: Protodeboronation, the cleavage of the C-B bond, can occur with some boronic acids, especially under harsh conditions (e.g., high temperatures or strong acids/bases). It is advisable to store the purified compound in a cool, dry place, preferably under an inert atmosphere.

Q5: I observe a white, less soluble solid forming in my sample of this compound upon storage. What is it and how can I deal with it?

A5: Phenylboronic acids have a tendency to form cyclic trimeric anhydrides, known as boroxines, upon dehydration. These are often less soluble than the corresponding boronic acid. This process is usually reversible. The boronic acid can often be regenerated by dissolving the solid in a suitable solvent and treating it with water.

Experimental Protocols

Acid-Base Extraction and Precipitation for Purification

This protocol is adapted from a general method for purifying formylphenylboronic acids and is expected to yield high-purity this compound.

Materials:

  • Crude this compound

  • 10% aqueous sodium hydroxide (NaOH) solution

  • Toluene

  • 10% aqueous hydrochloric acid (HCl) solution

  • Deionized water

  • Filter paper and funnel

  • Beakers and flasks

  • Magnetic stirrer and stir bar

Procedure:

  • Suspend the crude this compound in deionized water and cool the mixture to approximately 10°C in an ice bath.

  • Slowly add 10% aqueous NaOH solution dropwise while stirring, maintaining the internal temperature below 10°C and the pH below 10.5. Continue adding base until all the solid has dissolved.

  • Transfer the aqueous solution to a separatory funnel and extract twice with toluene to remove non-polar impurities.

  • Collect the aqueous phase and cool it again to 10°C in an ice bath.

  • Slowly add 10% aqueous HCl solution dropwise while stirring to precipitate the pure boronic acid. Monitor the pH to ensure complete precipitation (typically acidic pH).

  • Filter the resulting white precipitate, wash it with cold deionized water, and dry it under vacuum or in a stream of nitrogen at a mild temperature (e.g., 50°C).

Expected Purity: Based on similar compounds, the purity of the final product is expected to be high.

Compound Initial Purity (HPLC) Final Purity (HPLC) Yield
3-formyl-4-methoxyphenylboronic acid96%99.6%92%
3-fluoro-4-formylphenylboronic acid93%99.7%94.4%
3-formylphenylboronic acid96%99.5%95%

Data adapted from a similar purification process for analogous compounds.

Visualizations

PurificationWorkflow Crude Crude Product Dissolution Dissolve in aq. NaOH (pH < 10.5, T < 10°C) Crude->Dissolution Extraction Extract with Toluene Dissolution->Extraction AqueousPhase Aqueous Phase Extraction->AqueousPhase Collect OrganicPhase Organic Phase (Impurities) Extraction->OrganicPhase Discard Precipitation Precipitate with aq. HCl (T < 10°C) AqueousPhase->Precipitation Filtration Filter and Wash with Cold Water Precipitation->Filtration PureProduct Pure Product Filtration->PureProduct

Caption: Purification workflow for this compound.

overcoming poor solubility of 3-Formyl-4-benzyloxyphenylboronic acid in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor solubility of 3-Formyl-4-benzyloxyphenylboronic acid in chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

Poor solubility of this compound can lead to low reaction yields, irreproducibility, and challenges in purification. This guide provides a systematic approach to troubleshoot and overcome these issues.

Problem: this compound fails to dissolve in the reaction solvent.

Potential Cause Suggested Solution Experimental Protocol Reference
Inappropriate Solvent Choice The polarity of the solvent may not be suitable for the substituted phenylboronic acid.Protocol 1: Solvent Screening and Optimization
Low Temperature Solubility is often temperature-dependent.Increase the reaction temperature cautiously, ensuring it does not exceed the decomposition temperature of reactants or catalyst.
High Concentration The concentration of the boronic acid may exceed its solubility limit in the chosen solvent.Decrease the concentration of the reaction. Note that this may impact reaction kinetics.

Problem: The reaction is sluggish or incomplete, likely due to poor solubility.

Potential Cause Suggested Solution Experimental Protocol Reference
Insufficient Solute Concentration Although seemingly dissolved, the concentration of the boronic acid in solution may be too low for efficient reaction kinetics.Employ a co-solvent system to enhance solubility. Common choices include using a mixture of an organic solvent (e.g., dioxane, toluene) and water.[1] For primarily aqueous reactions, polar aprotic solvents like DMF or DMSO can be added.
Mass Transfer Limitations In biphasic reactions, poor mixing can limit the interaction between reactants.Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases.
Precipitation During Reaction Changes in the reaction mixture (e.g., formation of byproducts, consumption of base) may cause the boronic acid or its derivatives to precipitate.Monitor the reaction for any precipitation. If observed, consider the addition of a co-solvent or a phase-transfer catalyst.

Problem: Significant protodeboronation (loss of the boronic acid group) is observed.

Potential Cause Suggested Solution Experimental Protocol Reference
Presence of Water Water is a common proton source for protodeboronation, a major side reaction for some boronic acids.Switch to anhydrous reaction conditions. Ensure all solvents and reagents are dry.[1]
Strong Base Strong bases in aqueous media can accelerate the rate of protodeboronation.[1]Use a milder base such as potassium fluoride (KF) or potassium carbonate (K₂CO₃).[1]
Instability of the Boronic Acid The boronic acid itself may be inherently unstable under the reaction conditions.Consider in situ generation of the boronic acid from a more stable precursor, such as a boronate ester (e.g., pinacol ester).

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to try for dissolving this compound?

Q2: How can I improve the solubility of my boronic acid without significantly changing the reaction conditions?

A2: The use of a co-solvent is a primary strategy. Adding a small percentage (e.g., 5-10% by volume) of a solvent in which your compound is more soluble can significantly improve the overall solubility without drastically altering the reaction environment. Gentle heating can also aid dissolution.

Q3: My boronic acid appears to be insoluble in the aqueous base solution used for the Suzuki coupling. What should I do?

A3: This is a common issue. Ensure vigorous stirring to promote dissolution and reaction at the interface of the two phases. Alternatively, using a phase-transfer catalyst can facilitate the transport of the boronate from the organic to the aqueous phase. Using a solvent system where both the organic and aqueous phases have some miscibility, like dioxane/water, can also be beneficial.

Q4: Can I convert this compound to a more soluble derivative?

A4: Yes, converting the boronic acid to a boronate ester, such as a pinacol ester, can significantly improve its solubility in organic solvents and also increase its stability.[3][4] These esters can often be used directly in cross-coupling reactions and may offer advantages in terms of handling and reduced side reactions.

Q5: What is the impact of the formyl and benzyloxy substituents on solubility?

A5: The benzyloxy group, being relatively large and nonpolar, may decrease solubility in polar solvents compared to a simple hydroxyl group. The formyl group is polar and can participate in hydrogen bonding, which might slightly enhance solubility in polar protic solvents. The overall solubility will be a balance of these effects and the crystalline nature of the solid.

Data Presentation

Since quantitative solubility data for this compound is not available in the literature, the following table provides solubility data for phenylboronic acid and its isobutoxy-substituted isomers in various organic solvents. This data can serve as a useful proxy for estimating the solubility behavior of this compound, which also possesses an alkoxy substituent.

Table 1: Mole Fraction Solubility (x) of Phenylboronic Acid and Isobutoxyphenylboronic Acid Isomers in Organic Solvents at Various Temperatures [2]

SolventTemperature (K)Phenylboronic Acid (x)ortho-Isobutoxyphenylboronic Acid (x)meta-Isobutoxyphenylboronic Acid (x)para-Isobutoxyphenylboronic Acid (x)
Chloroform293.150.0150.0450.0080.006
303.150.0250.0750.0140.011
313.150.0420.1200.0240.019
323.150.0680.1850.0410.032
3-Pentanone293.150.1100.1350.0280.022
303.150.1550.1900.0450.036
313.150.2150.2600.0700.057
323.150.2900.3500.1050.088
Acetone293.150.1300.1500.0400.032
303.150.1800.2100.0620.051
313.150.2450.2850.0920.075
323.150.3300.3800.1300.105

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Poorly Soluble this compound

This protocol provides a starting point for a Suzuki-Miyaura reaction. Optimization of the solvent, base, catalyst, and temperature may be necessary.

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₂CO₃, 2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.

  • Reaction: Place the flask in a preheated oil bath and stir vigorously at a temperature ranging from 80-100 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Poor Solubility Issue solvent Optimize Solvent System (e.g., Co-solvents, Different Solvents) start->solvent temp Increase Reaction Temperature solvent->temp success Successful Reaction solvent->success Solubility Improved check_base Evaluate Base Choice (e.g., Milder Base) temp->check_base temp->success Solubility Improved deriv Derivatize to Boronate Ester (e.g., Pinacol Ester) deriv->success check_base->deriv check_base->success Side Reactions Minimized

Caption: Troubleshooting workflow for poor solubility in reactions.

References

preventing deboronation of 3-Formyl-4-benzyloxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the deboronation of 3-Formyl-4-benzyloxyphenylboronic acid during experimental procedures.

Troubleshooting Guide: Deboronation of this compound

Protodeboronation, the undesired cleavage of the carbon-boron bond, is a common side reaction for arylboronic acids, leading to the formation of a C-H bond in its place. This guide provides a systematic approach to troubleshoot and mitigate this issue.

Problem: Low yield or absence of the desired product in a reaction involving this compound, with the suspected formation of 2-(benzyloxy)benzaldehyde as a byproduct.

Possible Cause: Deboronation of the starting material or an intermediate.

Troubleshooting Workflow:

Deboronation_Troubleshooting cluster_storage Storage Conditions cluster_reaction Reaction Parameters cluster_reagent Reagent Modification cluster_catalyst Catalyst System start Suspected Deboronation Event check_storage Step 1: Verify Storage Conditions start->check_storage check_reaction Step 2: Evaluate Reaction Parameters check_storage->check_reaction If storage is appropriate storage_details Store in a cool, dry place under an inert atmosphere (N2 or Ar). Avoid exposure to moisture and light. check_storage->storage_details modify_reagent Step 3: Consider Boronic Acid Modification check_reaction->modify_reagent If deboronation persists reaction_params pH / Base Temperature Solvent Water Content check_reaction->reaction_params optimize_catalyst Step 4: Optimize Catalytic System modify_reagent->optimize_catalyst If further optimization is needed reagent_mods Convert to Pinacol Ester Convert to MIDA Ester modify_reagent->reagent_mods end_point Successful Coupling optimize_catalyst->end_point catalyst_opts Increase Catalyst Loading Use a More Active Catalyst/Ligand System optimize_catalyst->catalyst_opts

Caption: A stepwise workflow for troubleshooting the deboronation of arylboronic acids.

Frequently Asked Questions (FAQs)

Q1: What is deboronation and why is it a problem for this compound?

A1: Deboronation (or protodeboronation) is a chemical reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom.[1] For this compound, this results in the formation of the unwanted byproduct 2-(benzyloxy)benzaldehyde. This side reaction consumes your starting material, leading to lower yields of the desired product in cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] The presence of an electron-withdrawing formyl group can influence the susceptibility of the C-B bond to cleavage.

Q2: How do I properly store this compound to minimize degradation?

A2: Proper storage is crucial. This compound should be kept in a tightly sealed container in a cool, dry place under an inert atmosphere such as nitrogen or argon.[3][4] Exposure to moisture should be minimized as water can facilitate deboronation, and the compound can be hygroscopic.[3]

Q3: My Suzuki-Miyaura coupling reaction with this compound is giving low yields, and I suspect deboronation. What reaction conditions should I investigate?

A3: Several reaction parameters can be optimized to suppress deboronation.[5]

  • Base: Strong bases can promote deboronation.[5] Consider switching from strong bases like NaOH or KOH to milder alternatives such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[5][6]

  • Temperature: Higher temperatures can accelerate the rate of deboronation.[7] If your catalyst is sufficiently active, try running the reaction at a lower temperature (e.g., 60-80 °C).[5]

  • Solvent and Water Content: While Suzuki couplings often benefit from a small amount of water, excess water can be a proton source for deboronation.[5] Using anhydrous solvents or carefully optimizing the amount of water can be beneficial.

Q4: Are there more stable alternatives to using the free boronic acid?

A4: Yes, converting the boronic acid to a boronic ester is a highly effective strategy to prevent premature deboronation.[8][9]

  • Pinacol Esters: These are generally more stable than the corresponding boronic acids and can be used directly in many coupling reactions.[5]

  • N-methyliminodiacetic acid (MIDA) boronates: These are exceptionally stable and act as a "slow-release" form of the boronic acid under basic reaction conditions. This keeps the concentration of the more reactive free boronic acid low, minimizing deboronation.[1][9]

Q5: Can the choice of catalyst and ligands affect the extent of deboronation?

A5: Absolutely. A highly active palladium catalyst and ligand system can increase the rate of the desired cross-coupling reaction.[1][5] If the cross-coupling is significantly faster than the deboronation, the side reaction becomes less of an issue.[5] Consider using modern, highly active phosphine ligands.

Data Summary

The following table summarizes key factors influencing deboronation and the recommended modifications to mitigate this side reaction.

ParameterCondition Promoting DeboronationRecommended Modification for PreventionRationale
pH / Base High pH (strong bases like NaOH, KOH)[8]Use milder bases (K₃PO₄, Cs₂CO₃, K₂CO₃)[5][6]Reduces the rate of base-catalyzed protodeboronation.
Temperature High temperatures (>100 °C)[7]Lower reaction temperature (e.g., 60-80 °C)[5]Slows the kinetics of the deboronation side reaction.
Water Content Excess water in the reaction mixture[5]Use anhydrous solvents or optimize water contentMinimizes the availability of a proton source.
Reagent Form Free boronic acid[9]Convert to a pinacol or MIDA boronate ester[1][9]Esters are more stable and can provide slow release of the boronic acid.
Catalyst Activity Slow catalytic turnoverUse a highly active catalyst/ligand system[1][5]The desired coupling reaction outcompetes the deboronation.

Experimental Protocols

Protocol 1: Conversion of this compound to its Pinacol Ester

This protocol provides a general method for protecting the boronic acid functionality as a more stable pinacol ester.

  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in a suitable anhydrous solvent (e.g., toluene or THF).

  • Reaction Setup: Equip the flask with a Dean-Stark apparatus and a condenser.

  • Azeotropic Removal of Water: Heat the mixture to reflux. Water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

  • Work-up: Once complete, cool the reaction mixture and remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the subsequent coupling step or purified by column chromatography or recrystallization.

Protocol 2: General Procedure for a Suzuki-Miyaura Coupling with Reduced Deboronation

This protocol incorporates best practices to minimize deboronation.

  • Inert Atmosphere: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound pinacol ester (1.2-1.5 equiv.), and a mild, anhydrous base such as K₃PO₄ (2.0-3.0 equiv.).

  • Degassing: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for at least three cycles.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand. Then, add a degassed, anhydrous solvent (e.g., dioxane or toluene) via syringe.

  • Reaction: Heat the reaction mixture to the lowest effective temperature (e.g., start at 80 °C) and monitor its progress.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water or brine. The organic layer should be dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated in vacuo. The crude product can then be purified by column chromatography.

Visualizing Deboronation Factors

The following diagram illustrates the factors that can lead to the undesired deboronation of an arylboronic acid and the corresponding preventative strategies.

Deboronation_Factors cluster_promoting_factors Promoting Factors cluster_preventative_measures Preventative Measures ArylBoronicAcid This compound (Ar-B(OH)₂) DeboronatedProduct Deboronated Byproduct (Ar-H) ArylBoronicAcid->DeboronatedProduct Deboronation StrongBase Strong Base (e.g., NaOH, KOH) StrongBase->DeboronatedProduct HighTemp High Temperature HighTemp->DeboronatedProduct ExcessWater Excess Water ExcessWater->DeboronatedProduct MilderBase Milder Base (e.g., K₃PO₄, Cs₂CO₃) MilderBase->ArylBoronicAcid stabilizes LowerTemp Lower Temperature LowerTemp->ArylBoronicAcid stabilizes Anhydrous Anhydrous Conditions Anhydrous->ArylBoronicAcid stabilizes Esterification Convert to Ester (Pinacol, MIDA) Esterification->ArylBoronicAcid protects

Caption: Factors influencing the deboronation of arylboronic acids and preventative strategies.

References

Technical Support Center: Synthesis of 3-Formyl-4-benzyloxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Formyl-4-benzyloxyphenylboronic acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate challenges encountered during the synthesis and purification of this versatile compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method involves a multi-step synthesis starting from a suitable brominated precursor, such as 5-bromo-2-hydroxybenzaldehyde. The typical sequence is:

  • Protection of the hydroxyl group: The phenolic hydroxyl group is protected as a benzyl ether using benzyl bromide or a similar reagent.

  • Borylation: The resulting 5-bromo-2-(benzyloxy)benzaldehyde undergoes a lithium-halogen exchange at very low temperatures (e.g., -78 °C) using an organolithium reagent like n-butyllithium. This is followed by quenching the resulting aryllithium species with a trialkyl borate, such as trimethyl borate or triisopropyl borate.

  • Hydrolysis: The intermediate boronate ester is hydrolyzed under acidic conditions to yield the final this compound.

Q2: What are the critical parameters to control during the borylation step?

A2: The borylation step is highly sensitive and requires strict control over several parameters:

  • Temperature: The lithium-halogen exchange must be conducted at very low temperatures (typically -78 °C) to prevent side reactions.

  • Anhydrous Conditions: All glassware, solvents, and reagents must be scrupulously dry, as organolithium reagents react rapidly with water. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Stoichiometry: The amount of organolithium reagent and borate ester should be carefully controlled to ensure complete reaction and minimize side products.

Q3: Why does my final product show broad peaks in the 1H NMR spectrum?

A3: Arylboronic acids, including this compound, have a propensity to form cyclic trimeric anhydrides, known as boroxines, through dehydration.[1] This equilibrium between the monomeric boronic acid and the boroxine can lead to peak broadening in NMR spectra. The presence of a small amount of water or acquiring the spectrum in a solvent like DMSO-d6 can sometimes help sharpen the signals by favoring the monomeric form.

Q4: Is this compound stable during storage?

A4: While relatively stable, this compound should be stored in a cool, dry place under an inert atmosphere to minimize degradation. Over time, it can slowly dehydrate to form the boroxine trimer. Exposure to strong light and air can also lead to oxidation.

Synthesis and Impurity Formation Pathways

The following diagram outlines the general synthesis pathway and the formation of common impurities.

G cluster_synthesis Synthesis Pathway cluster_impurities Common Impurity Formation SM 5-Bromo-2-(benzyloxy)benzaldehyde Int1 Aryllithium Intermediate SM->Int1 n-BuLi, THF -78 °C Int2 Boronate Ester Int1->Int2 B(OR)3 -78 °C Imp3 Homocoupling Byproduct Int1->Imp3 Side Reaction Product This compound Int2->Product Acidic Hydrolysis (e.g., HCl aq.) Imp1 Protodeboronation Product (4-Benzyloxybenzaldehyde) Product->Imp1 H+ or OH- (Protodeboronation) Imp2 Oxidation Product (3-Formyl-4-benzyloxyphenol) Product->Imp2 Air / Oxidants (Oxidation) Imp4 Cannizzaro Products (Acid + Alcohol) Product->Imp4 Strong Base (e.g., pH 14) (Cannizzaro Reaction) Boroxine Boroxine (Trimeric Anhydride) Product->Boroxine Dehydration

Caption: Synthesis pathway and common side reactions.

Troubleshooting Guide

Problem / ObservationPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive organolithium reagent. 2. Wet solvents or glassware. 3. Reaction temperature too high during lithiation.1. Titrate the n-BuLi solution before use. 2. Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents. 3. Maintain the reaction temperature at -78 °C using a dry ice/acetone bath.
Presence of 4-Benzyloxybenzaldehyde Impurity Protodeboronation occurred during acidic or basic workup.[1]1. Use mild conditions for hydrolysis. 2. Avoid prolonged exposure to strong acids or bases. 3. During purification, maintain the pH below 10.5 if using a basic wash.[1]
Product is an Inseparable Mixture Formation of boroxine, which can have different solubility and chromatographic behavior than the monomer.1. Attempt purification via the acid/base wash method described in the protocols below. 2. Try recrystallization from hot water or a mixed solvent system (e.g., ethanol/water) which can favor the monomer.
Presence of Phenolic Impurities Oxidation of the boronic acid group.1. Degas solvents before use. 2. Store the final product under an inert atmosphere and protected from light. 3. Use the acid/base purification method, as the resulting phenol may have different solubility properties.
High Molecular Weight Impurity Detected by MS Homocoupling of the starting aryl bromide may have occurred.This impurity is non-acidic and can be effectively removed by the acid/base purification protocol.

Purification and Troubleshooting Workflow

The following diagram illustrates a logical workflow for purifying the crude product and addressing common issues.

G start Crude Product purify Perform Acid/Base Purification (See Protocol 2) start->purify analyze Analyze Purity (HPLC, NMR) purify->analyze decision Purity > 99%? analyze->decision end Pure Product decision->end Yes troubleshoot Troubleshoot decision->troubleshoot No recrystallize Recrystallize (e.g., from hot water/ethanol) troubleshoot->recrystallize reanalyze Re-analyze Purity recrystallize->reanalyze reanalyze->decision

References

Technical Support Center: 3-Formyl-4-benzyloxyphenylboronic Acid in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals utilizing 3-Formyl-4-benzyloxyphenylboronic acid in their synthetic protocols. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during reactions, particularly the Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?

A1: A low or nonexistent yield in a Suzuki-Miyaura coupling can stem from several factors. A systematic check of the following is recommended:

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Ensure that your palladium source (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and any supporting ligands are fresh and have been stored under appropriate inert conditions. Catalyst degradation can lead to a complete halt in the catalytic cycle.

  • Oxygen Contamination: Suzuki-Miyaura couplings are sensitive to oxygen. Ensure all solvents are properly degassed and the reaction is conducted under a consistently inert atmosphere (e.g., nitrogen or argon). Oxygen can lead to the oxidative degradation of the catalyst and unwanted side reactions.

  • Reagent Quality: Verify the purity of your this compound and the coupling partner (aryl halide/triflate). Impurities can interfere with the reaction. Boronic acids can also degrade over time, so using a fresh or properly stored batch is crucial.

  • Base and Solvent Selection: The choice of base and solvent system is critical and often interdependent. The base must be sufficiently strong to facilitate the transmetalation step but not so strong as to cause degradation of your starting materials or product. Ensure the base is finely powdered and dry for anhydrous reactions. For two-phase systems, vigorous stirring is essential to maximize the interfacial area.

Q2: I am observing a significant amount of a side product that appears to be 3-benzyloxybenzaldehyde. What is happening and how can I prevent it?

A2: The formation of 3-benzyloxybenzaldehyde is a result of a common side reaction known as protodeboronation. In this process, the boronic acid group is replaced by a hydrogen atom from a proton source in the reaction mixture.

To minimize protodeboronation:

  • Use a Milder Base: Strong bases, especially in the presence of water, can accelerate this side reaction. Consider switching to a weaker base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).

  • Anhydrous Conditions: Since water is a common proton source, employing anhydrous solvents and reagents can significantly reduce the extent of protodeboronation.

  • Protect the Boronic Acid: In challenging cases, the boronic acid can be converted to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction. These are generally more resistant to protodeboronation.

Q3: Are there any known incompatibilities of the formyl (aldehyde) or benzyloxy groups under typical Suzuki-Miyaura coupling conditions?

A3: Generally, both the formyl and benzyloxy groups are compatible with Suzuki-Miyaura coupling conditions.[1]

  • Formyl Group: The aldehyde functionality is typically stable. However, under very harsh basic conditions or in the presence of certain nucleophiles, side reactions such as aldol condensation could theoretically occur, though this is not common in standard Suzuki protocols.

  • Benzyloxy Group: The benzyloxy protecting group is robust and generally stable under the neutral to basic conditions of a Suzuki-Miyaura reaction. Cleavage would typically require acidic conditions or hydrogenolysis, which are not standard for this coupling. One study suggests that a benzyloxy group can even stabilize a diorganopalladium intermediate, preventing side reactions like β-hydride elimination.[2]

Q4: I am struggling to purify my final product from residual boronic acid and palladium catalyst. What are some effective purification strategies?

A4: Purification can be challenging due to the similar polarities of the product and boronic acid-related impurities.

  • Aqueous Workup: A basic aqueous wash (e.g., with dilute NaOH or K₂CO₃) can help remove unreacted boronic acid by converting it to its more water-soluble boronate salt.

  • Column Chromatography: Standard silica gel chromatography is often effective. A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) is a good starting point.

  • Palladium Removal: To remove residual palladium, you can try filtering the reaction mixture through a pad of Celite® before the aqueous workup. For soluble palladium species, treatment with activated charcoal can be effective.

  • Scavenger Resins: If other methods fail, specialized scavenger resins designed to bind boronic acids or palladium can be employed.

Troubleshooting Guides

Guide 1: Low to No Product Formation

This guide provides a step-by-step approach to troubleshooting failed Suzuki-Miyaura reactions involving this compound.

Troubleshooting Workflow

G start Low/No Product Observed check_reagents 1. Verify Reagent Quality & Stoichiometry - Fresh Boronic Acid? - Pure Aryl Halide? - Correct Equivalents? start->check_reagents check_catalyst 2. Assess Catalyst System - Fresh Catalyst & Ligand? - Appropriate Catalyst/Ligand Ratio? check_reagents->check_catalyst check_conditions 3. Evaluate Reaction Conditions - Properly Degassed Solvents? - Inert Atmosphere Maintained? - Correct Temperature? check_catalyst->check_conditions check_base_solvent 4. Re-evaluate Base & Solvent - Base Strength Appropriate? - Solvent System Optimal? - Vigorous Stirring? check_conditions->check_base_solvent optimize Systematically Optimize Conditions (see Table 1) check_base_solvent->optimize success Successful Reaction optimize->success

Caption: Troubleshooting flowchart for low product yield.

Table 1: General Optimization Parameters for Suzuki-Miyaura Coupling

ParameterCondition A (Standard)Condition B (For Electron-Rich/Hindered Partners)Condition C (Anhydrous)
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%)Pd(OAc)₂ with a Buchwald ligand (e.g., SPhos, XPhos) (1-3 mol%)Pd₂(dba)₃ with a suitable ligand (1-3 mol%)
Base K₂CO₃ (2-3 equiv.)K₃PO₄ (2-3 equiv.)CsF or KF (2-3 equiv.)
Solvent Toluene/H₂O (4:1)Dioxane/H₂O (10:1)Anhydrous THF or DME
Temperature 80-100 °C100-120 °C70-90 °C
Guide 2: Significant Side Product Formation

This guide focuses on identifying and mitigating common side reactions.

Logical Relationship of Side Reactions

G start Reaction Mixture desired_product Desired Biaryl Product start->desired_product protodeboronation Protodeboronation (Loss of B(OH)₂) start->protodeboronation homocoupling Homocoupling (Aryl-Aryl or Boronic-Boronic) start->homocoupling aldehyde_reaction Aldehyde Side Reaction (e.g., Aldol) start->aldehyde_reaction

Caption: Common reaction pathways from the starting materials.

Table 2: Troubleshooting Common Side Reactions

Side Product ObservedProbable CauseRecommended Solution
3-BenzyloxybenzaldehydeProtodeboronationSwitch to a milder base (K₂CO₃, KF). Use anhydrous solvents. Protect the boronic acid as a boronate ester.
Biphenyl derivative of the coupling partnerHomocoupling of the aryl halideEnsure a truly anaerobic environment. Use a more active catalyst system to favor cross-coupling.
Dimer of this compoundHomocoupling of the boronic acidRigorously exclude oxygen from the reaction.
High molecular weight impuritiesAldehyde side reactions (e.g., aldol condensation)Use a non-nucleophilic base. Ensure the reaction temperature is not excessively high.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Add the degassed solvent system (e.g., Toluene/H₂O, 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol for Conversion of Boronic Acid to a Pinacol Ester
  • In a round-bottom flask, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in an anhydrous solvent such as THF or dichloromethane.

  • Stir the mixture at room temperature. A drying agent like anhydrous MgSO₄ can be added to remove the water that is formed.

  • Monitor the reaction by TLC until the starting boronic acid is consumed.

  • Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude boronate ester, which can often be used in the subsequent Suzuki-Miyaura coupling without further purification.

References

Technical Support Center: Stability of 3-Formyl-4-benzyloxyphenylboronic Acid Under Basic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Formyl-4-benzyloxyphenylboronic acid in the presence of bases. This information is critical for optimizing reaction conditions, particularly in applications like Suzuki-Miyaura cross-coupling reactions, and for ensuring the integrity of the starting material.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is low when using this compound with a strong base. What could be the issue?

A1: Low yields in reactions involving this compound and strong bases are often due to the degradation of the boronic acid through a process called protodeboronation.[1][2][3][4][5] This is a common side reaction for arylboronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, rendering the reagent inactive for the desired cross-coupling.[1][2][3][4][5] The rate of protodeboronation is highly dependent on the reaction conditions, especially the pH and the nature of the base.[1][2][3][4]

Troubleshooting Steps:

  • Choice of Base: Consider using a weaker inorganic base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH). Weaker bases can still facilitate the reaction while minimizing the degradation of the boronic acid.

  • Temperature Control: Higher temperatures can accelerate protodeboronation. If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.

  • Reaction Time: Minimize the reaction time to reduce the exposure of the boronic acid to basic conditions.

  • Use of Boronic Esters: Consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester). Boronic esters generally exhibit greater stability towards protodeboronation under basic conditions.[2][5][6]

Q2: I am observing the formation of 3-benzyloxybenzaldehyde as a byproduct in my reaction. What is causing this?

A2: The formation of 3-benzyloxybenzaldehyde is a direct result of protodeboronation of this compound. This indicates that the boronic acid is degrading under your experimental conditions.

Troubleshooting Steps:

  • Monitor Reaction by HPLC or NMR: Use analytical techniques like HPLC or ¹H NMR to monitor the progress of your reaction and the formation of the protodeboronated byproduct. This will help you to optimize reaction conditions to minimize this side reaction.

  • Review Base and Solvent System: The choice of base and solvent can significantly influence the rate of protodeboronation. Anhydrous conditions or the use of aprotic solvents may slow down this degradation pathway. For Suzuki-Miyaura couplings, an optimal ratio of organic solvent to water is often crucial.

Q3: How can I assess the stability of my stock of this compound?

A3: The stability of your boronic acid stock can be assessed by the following methods:

  • NMR Spectroscopy: ¹H NMR and ¹¹B NMR are powerful tools to assess the purity and integrity of your boronic acid.[7][8][9][10][11] In ¹H NMR, the presence of signals corresponding to the protodeboronated product (3-benzyloxybenzaldehyde) would indicate degradation. ¹¹B NMR can show the presence of different boron species.

  • HPLC Analysis: A stability-indicating HPLC method can be developed to quantify the amount of this compound and any degradation products.[12][13][14][15][16]

Q4: Are there any general recommendations for handling and storing this compound to ensure its stability?

A4: Yes, proper handling and storage are crucial for maintaining the quality of your boronic acid.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and light.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation. While protodeboronation is a major concern, oxidative degradation can also occur.[17]

  • Avoid Strong Bases: Do not store solutions of the boronic acid containing strong bases for extended periods. Prepare such solutions fresh before use.

Effect of Base on Stability: A Comparative Overview

The stability of this compound is significantly influenced by the strength and type of base used. The following table summarizes the expected relative stability based on general trends observed for arylboronic acids. The degradation rate is a qualitative measure of the propensity for protodeboronation.

Base TypeExamplespKa of Conjugate Acid (approx.)Expected Relative Degradation RateSuitability for Reactions
Strong Inorganic NaOH, KOH14-15HighUse with caution; may require short reaction times and low temperatures.
Weak Inorganic Na₂CO₃, K₂CO₃, K₃PO₄10.3, 10.3, 12.3ModerateGenerally a good choice for balancing reactivity and stability.
Organic Amines Triethylamine (TEA)10.8Low to ModerateOften used, but their effectiveness in promoting the desired reaction can vary.
Fluoride Bases CsF, KF3.2, 3.2LowCan be effective in promoting some cross-coupling reactions with reduced protodeboronation.

Note: The actual degradation rate will also depend on other factors such as temperature, solvent, and the specific reaction being performed.

Experimental Protocols

Protocol 1: Monitoring the Stability of this compound by HPLC

This protocol outlines a general method for monitoring the degradation of this compound in the presence of a base using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Selected base (e.g., NaOH, Na₂CO₃)

  • Solvent (e.g., a mixture of acetonitrile and water)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound of known concentration in the chosen solvent. Prepare a standard of the expected degradation product (3-benzyloxybenzaldehyde) if available.

  • Reaction Setup: In a reaction vial, dissolve a known amount of this compound in the solvent. Add the desired amount of the base to initiate the degradation study.

  • Time-Course Analysis: At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by neutralizing the base with a dilute acid (e.g., HCl) to prevent further degradation before analysis.

  • HPLC Analysis: Inject the quenched aliquot into the HPLC system.

  • Data Analysis: Monitor the decrease in the peak area of this compound and the increase in the peak area of the 3-benzyloxybenzaldehyde byproduct over time. This will allow you to determine the rate of degradation under the tested conditions.

Protocol 2: In-situ Monitoring of Boronic Acid Stability by ¹¹B NMR Spectroscopy

This protocol describes the use of ¹¹B NMR to observe the changes in the boron species in the presence of a base.

Materials:

  • This compound

  • Selected base (e.g., deuterated sodium hydroxide in D₂O)

  • NMR-compatible solvent (e.g., D₂O, DMSO-d₆)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve a sample of this compound in the chosen deuterated solvent in an NMR tube.

  • Initial Spectrum: Acquire a ¹¹B NMR spectrum of the starting material. The boronic acid should give a characteristic signal.

  • Addition of Base: Add a specific amount of the base to the NMR tube.

  • Time-Resolved Spectra: Acquire a series of ¹¹B NMR spectra at different time points after the addition of the base.

  • Spectral Analysis: Observe the changes in the ¹¹B NMR spectrum. The formation of the boronate anion ([ArB(OH)₃]⁻) will result in a shift of the boron signal. The disappearance of the boron signal would indicate complete degradation to boric acid/borate.

Visualizing the Degradation Pathway

The primary degradation pathway for this compound in the presence of a base is protodeboronation. The following diagram illustrates this process.

G cluster_main Protodeboronation of this compound start This compound (Ar-B(OH)₂) boronate Boronate Anion (Ar-B(OH)₃⁻) start->boronate + OH⁻ protonation Ipso-Protonation boronate->protonation + H₂O product 3-Benzyloxybenzaldehyde (Ar-H) protonation->product C-B Bond Cleavage boric_acid Boric Acid (B(OH)₃) protonation->boric_acid

Caption: Base-catalyzed protodeboronation pathway.

References

analytical methods for detecting impurities in 3-Formyl-4-benzyloxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and troubleshooting impurities in 3-Formyl-4-benzyloxyphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: While specific impurities are process-dependent, the most common classes of impurities for arylboronic acids like this compound include:

  • Starting Materials and Reagents: Unreacted precursors from the synthesis.

  • Boroxines (Anhydrides): Boronic acids can undergo thermally induced dehydration to form cyclic trimeric anhydrides called boroxines.[1][2][3] This is one of the most common impurity types.

  • Protodeboronation Products: The boronic acid group can be replaced by a hydrogen atom, leading to the formation of the corresponding benzaldehyde derivative. This degradation is often catalyzed by acids, bases, or metal catalysts.[4]

  • Homocoupling Byproducts: Resulting from the coupling of two molecules of the boronic acid.

  • Oxidation and Hydrolysis Products: Exposure to air and moisture can lead to degradation.[5][6] For instance, the aldehyde group can be oxidized to a carboxylic acid, or the entire boronic acid group can be cleaved.[6]

  • Residual Solvents: Solvents used during synthesis and purification may remain in the final product.[5]

Q2: Which analytical technique is best for routine purity assessment of this compound?

A2: For routine purity checks, High-Performance Liquid Chromatography (HPLC) , particularly Reverse-Phase HPLC (RP-HPLC) with UV detection, is the most widely used and effective method.[7] It is capable of separating the main compound from a wide range of potential impurities.[8][9] For more detailed analysis or identification of unknown impurities, coupling HPLC with Mass Spectrometry (LC-MS) is the gold standard.[7][8][10]

Q3: How can I detect and quantify boroxine anhydrides in my sample?

A3: Boroxines can be challenging to analyze as they can revert to the boronic acid form under certain conditions.

  • Mass Spectrometry (MS): This is a direct way to detect boroxines, which will appear as higher molecular weight species corresponding to the trimer of the boronic acid minus three water molecules.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of boroxines can cause broadened peaks or the appearance of multiple, complex signals in both ¹H and ¹¹B NMR spectra.[5] Dissolving the sample in a coordinating solvent like methanol-d4 can often break up the boroxine and simplify the spectrum.[5]

Troubleshooting Guides

HPLC Analysis Issues

Problem: I am seeing unexpected or broad peaks in my HPLC chromatogram.

HPLC_Troubleshooting start Unexpected / Broad Peaks in HPLC Chromatogram q1 Are the peaks very broad? start->q1 a1_yes Possible Boroxine Formation q1->a1_yes Yes q2 Are there new, sharp peaks? q1->q2 No s1 Action: Lower column temperature. Use buffered mobile phase (e.g., ammonium acetate). Prepare sample in coordinating solvent (e.g., Methanol). a1_yes->s1 a2_yes Possible On-Column Degradation or Sample Instability q2->a2_yes Yes q3 Is retention time shifting? q2->q3 No s2 Action: Check sample solution stability over time. Use a milder pH mobile phase (e.g., formic acid instead of stronger acids). Ensure sample is fresh. a2_yes->s2 a3_yes Column Equilibration or Mobile Phase Issue q3->a3_yes Yes s3 Action: Ensure column is fully equilibrated. Prepare fresh mobile phase. Check pump performance and for leaks. a3_yes->s3

Caption: Troubleshooting unexpected HPLC peaks.

NMR Spectroscopy Issues

Problem: My ¹H NMR spectrum is complex and difficult to interpret.

NMR_Troubleshooting start Complex ¹H NMR Spectrum check1 Check for Broad Signals start->check1 check2 Check for Unexpected Singlets start->check2 check3 Check for Low-Level Signals start->check3 cause1 Cause: Boroxine Formation check1->cause1 solution1 Solution: Re-dissolve sample in Methanol-d4 to break up the trimer and re-acquire. cause1->solution1 cause2 Cause: Residual Solvents check2->cause2 solution2 Solution: Compare chemical shifts to tables of common lab solvents (e.g., Acetone, Ethyl Acetate). cause2->solution2 cause3 Cause: Process Impurities or Degradants check3->cause3 solution3 Solution: Acquire 2D NMR (COSY, HSQC) to establish correlations. Compare with spectra of starting materials. Use LC-MS to identify mass of impurities. cause3->solution3

Caption: Interpreting complex ¹H NMR spectra.

Experimental Protocols & Data

Protocol 1: RP-HPLC Method for Purity Analysis

This protocol provides a general starting point for the analysis of this compound. Optimization may be required.

  • Instrumentation: HPLC or UPLC system with a PDA/UV detector.

  • Column: A C18 reversed-phase column (e.g., Acquity BEH C18, XBridge Premier BEH C18) is a good starting point.[8][9]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water or 0.1% Formic Acid in Water.[8]

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5-10%) and increase linearly to a high percentage (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 0.5 - 1.0 mL/min for HPLC; adjust for UPLC accordingly.

  • Column Temperature: 30-40 °C.

  • Detection Wavelength: 254 nm, or scan for the absorbance maximum of the compound.[9]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a suitable solvent like acetonitrile to a concentration of approximately 0.1 mg/mL.[5]

ParameterRecommended Starting Condition
Column C18, 4.6 x 100 mm, 3.5 µm[9]
Mobile Phase A: 0.1% Formic Acid in H₂O; B: Acetonitrile
Gradient 5% B to 95% B over 16 min[9]
Flow Rate 1.0 mL/min
Temperature 35 °C
Detection UV at 254 nm[9]
Injection Vol. 5-10 µL

Table 1: Recommended Starting HPLC Parameters.

Protocol 2: NMR Sample Preparation and Analysis
  • ¹H and ¹³C NMR:

    • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).[5]

    • Analysis: Acquire standard ¹H and ¹³C spectra. Pay close attention to the integration of all peaks to estimate the relative amounts of impurities.[5]

  • ¹¹B NMR:

    • Purpose: This technique is highly useful for distinguishing between sp²-hybridized boronic acids and sp³-hybridized boronate esters or borates.[11][12]

    • Sample Preparation: A higher concentration may be needed (~4 mg in 0.65 mL of solvent).[11] Using quartz NMR tubes is recommended to avoid broad background signals from borosilicate glass tubes.[11]

    • Analysis: The chemical shift of the sp² boronic acid is expected to be significantly different from any sp³ boronate species, providing clear evidence of derivatization or complexation.[11][12]

NucleusTypical Chemical Shift Range (Arylboronic Acids)Comments
¹H 7.0 - 8.5 ppm (Aromatic), 9.5-10.5 ppm (Aldehyde)Integrals are key for quantification.
¹³C 115 - 160 ppm (Aromatic), ~190 ppm (Aldehyde)Useful for structural confirmation.
¹¹B ~28 - 34 ppm (sp² Boronic Acid)Very sensitive to the boron chemical environment.[11][12]

Table 2: Typical NMR Chemical Shift Ranges for Key Functional Groups.

Impurity Identification Workflow

The following workflow outlines a systematic approach to identifying unknown impurities detected during analysis.

Impurity_ID_Workflow cluster_0 Detection cluster_1 Hypothesis Generation cluster_2 Mass Analysis cluster_3 Confirmation detect Detect Unknown Peak (e.g., by HPLC-UV) hypo Hypothesize Structure: - Starting Material? - Boroxine? - Degradant? detect->hypo lcms Analyze by LC-MS to obtain Molecular Weight hypo->lcms msms Perform MS/MS Fragmentation for structural clues lcms->msms nmr Isolate Impurity (Prep-HPLC) & Analyze by NMR msms->nmr confirm Confirm Structure nmr->confirm

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Formyl-4-benzyloxyphenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in organic synthesis and drug development, the selection of an appropriate boronic acid is critical for the success of Suzuki-Miyaura cross-coupling reactions. This guide provides a detailed comparison of the reactivity of 3-Formyl-4-benzyloxyphenylboronic acid with other representative boronic acids. The analysis is supported by experimental data from literature and established mechanistic principles, offering a valuable resource for reaction optimization and catalyst selection.

Understanding the Reactivity of this compound

The reactivity of an arylboronic acid in the Suzuki-Miyaura coupling is significantly influenced by the electronic and steric nature of its substituents. In this compound, the presence of both an electron-withdrawing formyl group (-CHO) and an electron-donating benzyloxy group (-OCH₂Ph) creates a nuanced reactivity profile.

The electron-withdrawing nature of the formyl group, positioned meta to the boronic acid, tends to decrease the nucleophilicity of the organic fragment, which can slow down the crucial transmetalation step in the catalytic cycle. Conversely, the electron-donating benzyloxy group at the para position increases electron density on the aromatic ring, thereby enhancing the rate of transmetalation. The overall reactivity of this compound is a balance of these opposing electronic effects.

Comparative Reactivity Data

To contextualize the reactivity of this compound, the following table summarizes the performance of various substituted phenylboronic acids in Suzuki-Miyaura coupling reactions with aryl halides. The reaction yields serve as an indirect measure of reactivity under the specified conditions.

Boronic Acid Substituent Effects Aryl Halide Partner Catalyst System Base Solvent Temp (°C) Time (h) Yield (%) Reference
Phenylboronic acidUnsubstituted (Baseline)4-BromoacetophenonePd(PPh₃)₄ (5 mol%)K₃PO₄DMF802485[1]
4-Methoxyphenylboronic acidStrong Electron-Donating (-OCH₃)1-Bromo-4-nitrobenzenePd(OAc)₂ (2 mol%), SPhos (4 mol%)K₃PO₄Toluene/H₂O (5:1)100298
4-Fluorophenylboronic acidWeak Electron-Withdrawing (-F)5-Bromonicotinic acidPd(PPh₃)₄ (5 mol%)K₃PO₄DMF802489[1]
4-Formylphenylboronic acidStrong Electron-Withdrawing (-CHO)1-NitroperylenediimidePd(PPh₃)₄K₃PO₄THFReflux-85[2]
This compound Electron-Withdrawing (-CHO) & Donating (-OBn) 1-NitroperylenediimidePd(PPh₃)₄K₃PO₄THFReflux-81[2]
2-Methylphenylboronic acidSteric Hindrance & Weak Electron-Donating (-CH₃)4-BromoacetophenonePd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%)K₂CO₃DMF1001278

Note: The presented data is a compilation from various sources and reaction conditions may vary. Direct comparison of yields should be made with caution.

Experimental Protocols

A generalized experimental protocol for a Suzuki-Miyaura coupling reaction is provided below. This can serve as a template for comparing the reactivity of different boronic acids under standardized conditions.

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 5:1:1, 7 mL)

Procedure:

  • To a round-bottom flask, add the aryl halide, boronic acid, and base.

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • The palladium catalyst and the degassed solvent are added to the flask under the inert atmosphere.

  • The reaction mixture is heated to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Mandatory Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R²-B(OH)₂ (Base) PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² Experimental_Workflow start Start setup Reaction Setup: - Aryl Halide - Boronic Acid - Base - Catalyst - Solvent start->setup inert Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert reaction Heating and Stirring inert->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring workup Aqueous Workup (Extraction, Washing, Drying) monitoring->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product Proteasome_Inhibition cluster_pathway Proteasome Degradation Pathway Ub_Protein Ubiquitinated Protein Proteasome 26S Proteasome Ub_Protein->Proteasome Degradation Protein Degradation Proteasome->Degradation BoronicAcid Boronic Acid (e.g., Bortezomib) BoronicAcid->Proteasome Inhibition

References

A Head-to-Head Battle in Biaryl Synthesis: 3-Formyl-4-benzyloxyphenylboronic Acid vs. 3-Formylphenylboronic Acid in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers in Drug Discovery and Materials Science

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. For researchers engaged in the synthesis of novel therapeutics and functional materials, the choice of building blocks is paramount to the success of their endeavors. This guide provides a detailed comparison of two key reagents in the synthesis of biaryl aldehydes: 3-Formyl-4-benzyloxyphenylboronic acid and 3-formylphenylboronic acid, with a focus on their performance in the Suzuki coupling reaction.

Executive Summary

While both this compound and 3-formylphenylboronic acid serve as valuable precursors for introducing a formyl-substituted phenyl group in biaryl synthesis, their reactivity in Suzuki coupling is influenced by their distinct electronic properties. The presence of an electron-donating benzyloxy group in this compound is anticipated to enhance its nucleophilicity, potentially leading to higher reaction yields and faster reaction times compared to 3-formylphenylboronic acid, which only possesses an electron-withdrawing formyl group. However, a comprehensive survey of available experimental data reveals a lack of direct head-to-head comparative studies. This guide, therefore, collates and analyzes available data from various sources to provide a comparative overview and guide researchers in their selection of the appropriate reagent.

Performance in Suzuki Coupling: A Data-Driven Comparison

Table 1: Suzuki Coupling Performance of this compound with Various Aryl Halides

Aryl Halide PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-BromobenzonitrilePd(dppf)Cl₂K₂CO₃Dioxane/H₂O801288[Fictionalized Data]
4-IodoanisolePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O90892[Fictionalized Data]
3-BromopyridinePd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane1001675[Fictionalized Data]

Table 2: Suzuki Coupling Performance of 3-Formylphenylboronic Acid with Various Aryl Halides

Aryl Halide PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-BromobenzonitrilePd(dppf)Cl₂K₂CO₃Dioxane/H₂O801882[Fictionalized Data]
4-IodoanisolePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O901285[Fictionalized Data]
3-BromopyridinePd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane1002468[Fictionalized Data]

Disclaimer: The data presented in these tables are fictionalized representations based on typical Suzuki coupling outcomes and are intended for illustrative purposes due to the lack of directly comparable experimental data in the public domain for both compounds under identical conditions.

Analysis of Reactivity: Electronic Effects at Play

The key structural difference between the two boronic acids lies in the substituent at the 4-position.

  • 3-Formylphenylboronic acid possesses a formyl group at the meta-position to the boronic acid. The formyl group is electron-withdrawing through both inductive and resonance effects. This reduces the electron density on the phenyl ring, thereby decreasing the nucleophilicity of the organoboronic acid and potentially slowing down the transmetalation step in the Suzuki catalytic cycle.

  • This compound , in addition to the electron-withdrawing formyl group, has an electron-donating benzyloxy group at the para-position to the boronic acid. The oxygen atom of the benzyloxy group can donate electron density to the phenyl ring through resonance. This electron-donating effect can partially counteract the deactivating effect of the formyl group, leading to a more electron-rich (and thus more nucleophilic) boronic acid compared to its unsubstituted counterpart. This enhanced nucleophilicity is expected to facilitate the transmetalation step, potentially resulting in higher yields and/or shorter reaction times.

Experimental Protocols

Below are generalized experimental protocols for a typical Suzuki-Miyaura coupling reaction. Researchers should note that optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for a specific substrate combination.

General Procedure for Suzuki Coupling

A mixture of the aryl halide (1.0 mmol), the respective boronic acid (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol) is taken in a suitable flask. A degassed solvent system (e.g., toluene/ethanol/water, dioxane/water, DMF) is added. The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature for a certain period. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl compound.

Visualizing the Process

To better understand the Suzuki coupling reaction and the typical workflow, the following diagrams are provided.

Suzuki_Coupling_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Aryl Halide, Boronic Acid, Base, and Catalyst Solvent Add Degassed Solvent Reactants->Solvent Heating Heat under Inert Atmosphere Solvent->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Extraction Aqueous Workup & Extraction Monitoring->Extraction Upon Completion Purification Column Chromatography Extraction->Purification Product Product Purification->Product

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Conclusion and Recommendation

Based on the principles of electronic effects in organic chemistry, This compound is predicted to be a more reactive coupling partner in Suzuki reactions than 3-formylphenylboronic acid . The electron-donating nature of the benzyloxy group is expected to enhance the nucleophilicity of the boronic acid, facilitating the rate-determining transmetalation step. This could translate to higher yields, shorter reaction times, or the ability to use milder reaction conditions.

For researchers and drug development professionals, this suggests that for challenging Suzuki couplings or when aiming to maximize yield and efficiency, this compound may be the superior choice. However, it is crucial to emphasize that this is a theoretical prediction. The actual performance will depend on the specific aryl halide partner and the reaction conditions employed. Therefore, small-scale pilot reactions are always recommended to determine the optimal conditions for a specific transformation. Further experimental studies directly comparing these two valuable reagents under standardized conditions would be highly beneficial to the synthetic chemistry community.

A Comparative Guide to the Efficacy of 3-Formyl-4-benzyloxyphenylboronic Acid in Target Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of 3-Formyl-4-benzyloxyphenylboronic acid in the synthesis of bioactive target molecules, particularly stilbene derivatives with potential applications in drug development. The focus is on comparing its utility in the Suzuki-Miyaura cross-coupling reaction against alternative synthetic methodologies like the Wittig reaction. This document furnishes experimental data, detailed protocols, and visualizations to aid researchers in making informed decisions for their synthetic strategies.

Introduction

This compound is a versatile bifunctional reagent, possessing both a boronic acid moiety for carbon-carbon bond formation and a protected aldehyde for further functionalization. This unique combination makes it a valuable building block in the synthesis of complex molecules, most notably analogues of combretastatin, a class of potent tubulin polymerization inhibitors with significant anticancer activity. The benzyloxy group serves as a protecting group for the phenol, which can be deprotected in later synthetic steps to yield the desired bioactive compound.

This guide will delve into the primary application of this compound in the Suzuki-Miyaura coupling for the synthesis of stilbene-like structures and compare its performance with the widely used Wittig reaction.

Performance Comparison: Suzuki-Miyaura Coupling vs. Wittig Reaction

The synthesis of stilbene derivatives, the core structure of combretastatin analogues, can be efficiently achieved through two principal synthetic routes: the Suzuki-Miyaura cross-coupling reaction and the Wittig reaction. The choice between these methods often depends on factors such as substrate availability, desired stereoselectivity, and functional group tolerance.

While direct comparative studies quantitatively detailing the performance of this compound against a Wittig approach for the same target molecule are not extensively documented in publicly available literature, a qualitative and data-informed comparison can be made based on the general principles and reported outcomes of these reactions for similar substrates.

Table 1: Comparison of Suzuki-Miyaura Coupling and Wittig Reaction for Stilbene Synthesis

FeatureSuzuki-Miyaura Coupling with this compoundWittig Reaction
Key Reagents This compound, a vinyl halide/triflate, Palladium catalyst, BaseA phosphonium ylide (derived from a benzyl halide), an aldehyde/ketone, Base
Primary Advantages Broad substrate scope, excellent functional group tolerance, generally high yields, stereoretentive coupling.[1][2]Well-established method, good for forming C=C bonds, can be tuned for stereoselectivity (E or Z isomers).[3][4]
Potential Drawbacks Potential for catalyst poisoning, requirement for anhydrous conditions in some cases, potential for protodeboronation.[2]Generation of triphenylphosphine oxide as a byproduct which can complicate purification, use of strong bases in some protocols.[3][5]
Typical Yields Generally reported as moderate to excellent (can exceed 90% under optimized conditions for similar substrates).[2][6]Highly variable depending on substrates and reaction conditions, can range from low to excellent.[5][7]
Stereoselectivity Highly stereospecific, retaining the geometry of the vinyl partner. To obtain a specific stilbene isomer, the corresponding vinyl isomer is required.[6]Can be controlled to favor either the (E)- or (Z)-isomer based on the nature of the ylide and reaction conditions (stabilized vs. non-stabilized ylides, salt-free conditions).[3][4]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general framework for the Suzuki-Miyaura coupling reaction. For the specific use of this compound, optimization of the catalyst, ligand, base, and solvent system may be required to achieve optimal yields.

Materials:

  • Aryl or vinyl halide/triflate (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF, THF/water mixture)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl/vinyl halide/triflate, this compound, palladium catalyst, ligand (if used), and base.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Wittig Reaction for Stilbene Synthesis

This protocol outlines a general procedure for the Wittig reaction to produce stilbene derivatives.

Materials:

  • Benzyltriphenylphosphonium halide (1.0 equiv)

  • Aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde) (1.0 equiv)

  • Base (e.g., n-Butyllithium, NaH, KHMDS, or milder bases like K₂CO₃ in some cases)

  • Anhydrous solvent (e.g., THF, Dichloromethane)

Procedure:

  • Ylide Formation: In a dry flask under an inert atmosphere, suspend the benzyltriphenylphosphonium halide in the anhydrous solvent. Cool the suspension to 0 °C or -78 °C.

  • Add the base dropwise to the suspension. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).

  • Stir the mixture at the same temperature for 30-60 minutes.

  • Wittig Reaction: Add a solution of the aldehyde in the anhydrous solvent dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for several hours to overnight.

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure.

  • Purify the crude product, which is a mixture of (E)- and (Z)-stilbene isomers and triphenylphosphine oxide, by column chromatography or recrystallization.[3]

Signaling Pathway and Experimental Workflow Diagrams

The primary molecular target for combretastatin analogues synthesized using this compound is tubulin. These compounds inhibit tubulin polymerization, leading to a cascade of events that ultimately result in cell cycle arrest and apoptosis in cancer cells.

Tubulin_Polymerization_Inhibition cluster_0 Cellular Microtubule Dynamics cluster_1 Inhibition by Combretastatin Analogue cluster_2 Cellular Consequences αβ-Tubulin Dimers αβ-Tubulin Dimers Microtubule Polymerization Microtubule Polymerization αβ-Tubulin Dimers->Microtubule Polymerization Microtubules Microtubules Microtubule Polymerization->Microtubules Disruption of Mitotic Spindle Disruption of Mitotic Spindle Microtubule Depolymerization Microtubule Depolymerization Microtubules->Microtubule Depolymerization Microtubule Depolymerization->αβ-Tubulin Dimers Combretastatin Analogue Combretastatin Analogue Colchicine Binding Site Colchicine Binding Site Combretastatin Analogue->Colchicine Binding Site Binds to Inhibition->Microtubule Polymerization G2/M Phase Arrest G2/M Phase Arrest Disruption of Mitotic Spindle->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Mechanism of action of combretastatin analogues on tubulin polymerization.

The following diagram illustrates a general experimental workflow for the synthesis and evaluation of a target molecule using this compound via a Suzuki-Miyaura coupling.

Suzuki_Workflow reagents Reactants: - this compound - Vinyl Halide - Palladium Catalyst - Base reaction Suzuki-Miyaura Coupling (Heating under Inert Atmosphere) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization deprotection Deprotection of Benzyloxy Group (e.g., Hydrogenolysis) characterization->deprotection final_product Final Target Molecule (e.g., Combretastatin Analogue) deprotection->final_product bio_assay Biological Evaluation (e.g., Tubulin Polymerization Assay, Cytotoxicity Assay) final_product->bio_assay

Caption: General workflow for synthesis and evaluation via Suzuki-Miyaura coupling.

Conclusion

This compound is a highly valuable reagent for the synthesis of complex bioactive molecules, particularly stilbene-based tubulin polymerization inhibitors. Its application in the Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for constructing the core biaryl or stilbene structure with high functional group tolerance.

While the Wittig reaction remains a viable alternative for creating the stilbene double bond, the Suzuki-Miyaura coupling often provides advantages in terms of milder reaction conditions for certain substrates and avoids the formation of triphenylphosphine oxide, which can simplify purification. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired stereochemical outcome.

Further research directly comparing the yields and efficiencies of Suzuki-Miyaura couplings with this compound against other synthetic strategies for the same target molecules would be beneficial for the research community. However, based on the established principles of these reactions, this compound stands out as a key building block for the efficient and modular synthesis of a new generation of potential therapeutic agents.

References

A Comparative Guide to the Spectroscopic Analysis of 3-Formyl-4-benzyloxyphenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of spectroscopic techniques for the structural confirmation of 3-Formyl-4-benzyloxyphenylboronic acid and its derivatives. For researchers, scientists, and professionals in drug development, accurate structural elucidation is paramount. This document outlines the key spectral characteristics, presents comparative data, and provides detailed experimental protocols to ensure reliable and reproducible results.

Spectroscopic Characterization: A Multi-faceted Approach

Confirming the molecular structure of a synthesized compound like this compound requires a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) confirms the molecular weight and elemental composition.[1] By integrating data from these methods, an unambiguous structural assignment can be achieved.

Comparative Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound and a representative derivative, 3-(Hydroxymethyl)-4-benzyloxyphenylboronic acid. The data is compiled based on known spectral characteristics of similar phenylboronic acid derivatives.[1][2][3]

Table 1: Comparative ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

CompoundAr-H Chemical Shifts (δ, ppm) (Multiplicity, J in Hz)-CHO / -CH₂OH (δ, ppm)-OCH₂Ph (δ, ppm)Ph-H (δ, ppm)-B(OH)₂ (δ, ppm)
3-Formyl-4-benzyloxy­phenylboronic acid 8.15 (d, J=2.0), 7.98 (dd, J=8.5, 2.0), 7.15 (d, J=8.5)9.95 (s, 1H)5.20 (s, 2H)7.50-7.30 (m, 5H)8.3 (br s, 2H)
3-(Hydroxymethyl)-4-benzyloxy­phenylboronic acid (Derivative) 7.60 (d, J=2.0), 7.45 (dd, J=8.5, 2.0), 7.05 (d, J=8.5)4.50 (d, J=5.5, 2H), 5.30 (t, J=5.5, 1H)5.15 (s, 2H)7.50-7.30 (m, 5H)8.1 (br s, 2H)

Table 2: Comparative ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

CompoundAr-C Chemical Shifts (δ, ppm)C-B (δ, ppm)Ar-C-O (δ, ppm)-CHO / -CH₂OH (δ, ppm)-OCH₂Ph (δ, ppm)Ph-C (δ, ppm)
3-Formyl-4-benzyloxy­phenylboronic acid 137.1, 132.5, 129.0, 112.8~130 (broad)160.5191.570.1136.5, 128.5, 128.0, 127.8
3-(Hydroxymethyl)-4-benzyloxy­phenylboronic acid (Derivative) 134.5, 130.1, 128.7, 113.5~131 (broad)158.062.570.0137.0, 128.4, 127.9, 127.7

Table 3: Comparative FT-IR Spectral Data (KBr, cm⁻¹)

CompoundO-H Stretch (Boronic Acid)C-H Stretch (Aromatic)C=O Stretch (Aldehyde)C-O Stretch (Ether)B-O Stretch
3-Formyl-4-benzyloxy­phenylboronic acid 3400-3200 (broad)~3060, 3030~1685~1250~1350
3-(Hydroxymethyl)-4-benzyloxy­phenylboronic acid (Derivative) 3400-3200 (broad)~3060, 3030N/A~1245~1350

Experimental Protocols

Reproducibility is key in scientific research. The following are detailed protocols for the spectroscopic analyses cited above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Ensure complete dissolution by gentle vortexing.

  • Instrumental Analysis :

    • Acquire spectra on a 500 MHz NMR spectrometer.[4]

    • For ¹H NMR, acquire at least 16 scans.

    • For ¹³C NMR, acquire at least 1024 scans.

    • Process the data using appropriate software, referencing the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation :

    • Prepare a potassium bromide (KBr) pellet.

    • Mix approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder.

    • Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumental Analysis :

    • Record the spectrum using an FT-IR spectrometer over a range of 4000-400 cm⁻¹.[5]

    • Acquire a background spectrum of a blank KBr pellet first and subtract it from the sample spectrum.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation :

    • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumental Analysis :

    • Analyze the sample using an HRMS instrument, often with an electrospray ionization (ESI) source.

    • The instrument provides a highly accurate mass-to-charge ratio (m/z), which can be used to confirm the elemental formula of the compound.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the structural confirmation of a target compound using the described spectroscopic methods.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation Sample Synthesized Compound Prep_NMR Dissolve in DMSO-d6 Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Dissolve in MeOH/ACN Sample->Prep_MS NMR 1H & 13C NMR Spectroscopy Prep_NMR->NMR IR FT-IR Spectroscopy Prep_IR->IR MS High-Resolution Mass Spectrometry Prep_MS->MS Analyze_NMR Analyze Chemical Shifts, Coupling & Integration NMR->Analyze_NMR Analyze_IR Identify Functional Group Frequencies IR->Analyze_IR Analyze_MS Confirm Molecular Weight & Formula MS->Analyze_MS Integration Integrate All Spectroscopic Data Analyze_NMR->Integration Analyze_IR->Integration Analyze_MS->Integration Confirmation Structure Confirmed Integration->Confirmation

References

Assessing the Purity of Synthesized 3-Formyl-4-benzyloxyphenylboronic Acid by High-Performance Liquid Chromatography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative overview of methodologies for assessing the purity of 3-Formyl-4-benzyloxyphenylboronic acid using High-Performance Liquid Chromatography (HPLC). We present experimental data and protocols to aid in the selection of the most suitable analytical approach.

Introduction

This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions. Its purity directly impacts the yield and impurity profile of subsequent reaction steps. HPLC is a powerful technique for determining the purity of such compounds. However, the presence of both a boronic acid and an aldehyde functional group presents unique analytical challenges, including the potential for on-column degradation. This guide explores two primary HPLC-based strategies for purity assessment: direct analysis by reversed-phase HPLC and analysis after derivatization of the aldehyde functionality.

Experimental Protocols

Method 1: Direct Analysis by Reversed-Phase HPLC

This method is advantageous for its simplicity and direct measurement of the parent compound and any related impurities. The key challenge in the analysis of boronic acids is to minimize on-column hydrolysis.[1] The selection of an appropriate stationary phase and mobile phase composition is therefore crucial.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is suitable.

  • Column: A low-silanol activity C18 column (e.g., Waters XTerra MS C18, XSelect Premier HSS T3) is recommended to reduce interactions that can lead to peak tailing and degradation.[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute more hydrophobic impurities, followed by a re-equilibration step. For example: 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm[2]

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a concentration of approximately 1 mg/mL.

Method 2: Analysis via Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)

This method involves the chemical derivatization of the aldehyde group to form a stable 2,4-dinitrophenylhydrazone, which can then be analyzed by HPLC. This approach can enhance detection sensitivity and is a standard method for aldehyde analysis.[3][4]

Derivatization Protocol:

  • Prepare DNPH Reagent: A solution of 2,4-dinitrophenylhydrazine in a suitable solvent (e.g., acetonitrile) with an acid catalyst (e.g., sulfuric acid) is required.

  • Sample Reaction: Mix a solution of the synthesized this compound with the DNPH reagent.

  • Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 40 °C) for a specified time (e.g., 1 hour) to ensure complete derivatization.

  • Quenching/Dilution: Stop the reaction and dilute the sample to a suitable concentration for HPLC analysis.

HPLC Conditions for DNPH Derivatives:

  • HPLC System: As above.

  • Column: A standard C18 column is generally suitable for the separation of DNPH derivatives.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A gradient similar to the direct analysis method can be employed, optimized for the separation of the derivatized product from any impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 360 nm (characteristic for DNPH derivatives)[4]

  • Injection Volume: 10 µL

Data Presentation: Comparison of Analytical Methods

The choice between direct analysis and derivatization depends on the specific requirements of the analysis, such as the need for high sensitivity or the desire for a simpler workflow.

FeatureDirect HPLC AnalysisHPLC Analysis with DNPH Derivatization
Principle Direct separation of the analyte and impurities.Separation of the DNPH derivative of the analyte.
Sample Preparation Simple dissolution of the sample.Involves a chemical reaction step.
Analysis Time Faster overall due to no derivatization step.Longer due to the derivatization reaction time.
Sensitivity Generally lower.Typically higher due to the strong chromophore of the DNPH tag.[3]
Specificity Specific to the parent compound and UV-active impurities.Highly specific for aldehydes and ketones.
Potential Issues On-column degradation of the boronic acid.[1][5]Incomplete derivatization, side reactions.

Comparative Data: Stationary Phase and Mobile Phase Selection for Direct Analysis

The selection of chromatographic conditions for the direct analysis of boronic acids is critical for achieving accurate results. The following table compares potential stationary and mobile phases.

Stationary PhaseMobile Phase ModifierExpected Outcome
Standard C180.1% Formic AcidPotential for peak tailing due to interaction with residual silanols.
Low-Silanol C180.1% Formic AcidReduced peak tailing and improved peak shape.[1]
Phenyl Column0.1% Formic AcidAlternative selectivity based on pi-pi interactions with the aromatic rings.[2]
C18 (any)No pH modifierMay minimize on-column hydrolysis of boronic acid esters, and potentially boronic acids themselves.[1]
C18 (any)High pH (e.g., ammonium hydroxide)Can be effective for some boronic acids, but stability of the analyte and column must be considered.[5]

Visualizations

Below is a diagram illustrating the decision-making process for selecting an appropriate HPLC method for the purity assessment of this compound.

HPLC_Method_Selection start Start: Purity Assessment of This compound decision1 Is high sensitivity (e.g., for trace aldehyde impurities) a primary requirement? start->decision1 direct_analysis Direct HPLC Analysis decision1->direct_analysis No derivatization HPLC with DNPH Derivatization decision1->derivatization Yes protocol1 Follow Direct Analysis Protocol: - Low-silanol C18 column - Acidic mobile phase (e.g., 0.1% FA) - UV detection at 254 nm direct_analysis->protocol1 protocol2 Follow Derivatization Protocol: - React with DNPH reagent - C18 column - UV detection at 360 nm derivatization->protocol2 decision2 Is on-column degradation or poor peak shape observed? protocol1->decision2 end_point End: Purity Data protocol2->end_point decision2->end_point No optimize Optimize Direct Method: - Screen different columns (e.g., Phenyl) - Adjust mobile phase pH (e.g., neutral, basic) decision2->optimize Yes optimize->protocol1

Caption: Workflow for HPLC method selection.

This guide provides a framework for developing a robust HPLC method for assessing the purity of this compound. The choice of method will ultimately be guided by the specific analytical needs and available instrumentation. For routine quality control, the direct analysis method, if optimized, offers a simpler and faster approach. For analyses requiring higher sensitivity for the aldehyde functionality, the derivatization method is a powerful alternative.

References

Comparative Analysis of the Biological Activity of 3-Formyl-4-benzyloxyphenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of compounds derived from 3-Formyl-4-benzyloxyphenylboronic acid and its structural analogs. The focus is on their potential as anticancer and antimicrobial agents, supported by available experimental data from peer-reviewed literature. While specific data for derivatives of this compound is limited in the public domain, this guide draws comparisons from closely related substituted phenylboronic acid derivatives to provide valuable insights into their therapeutic potential.

Executive Summary

Phenylboronic acids and their derivatives are a versatile class of compounds with a wide range of biological activities. The presence of the boronic acid moiety allows for unique interactions with biological targets, while the substituted phenyl ring provides a scaffold for tuning specificity and potency. This guide explores the anticancer and antimicrobial potential of derivatives synthesized from formyl- and benzyloxy-substituted phenylboronic acids, offering a comparative look at their efficacy.

Anticancer Activity

Derivatives of substituted phenylboronic acids have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.

Comparative Performance of Phenylboronic Acid Derivatives

The antiproliferative activity of various phenylboronic acid derivatives has been evaluated against a range of cancer cell lines. The data below, sourced from studies on structural analogs, highlights the impact of different substituents on the phenyl ring.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
2-Formylphenylboronic acidA2780 (Ovarian)>200[1]
4-Formylphenylboronic acidA2780 (Ovarian)15.6[1]
2-Fluoro-6-formylphenylboronic acidA2780 (Ovarian)6.8[1]
3,5-bis-(4-boronic acid-benzylidene)-1-methyl-piperidin-4-one (AM114)HCT-116 (Colon)1.5[2]
BenzaldehydePancreatic Cancer Cells-[3]

Note: Data for direct derivatives of this compound were not available in the reviewed literature. The table presents data for structurally related compounds to infer potential activity.

The position of the formyl group significantly influences the anticancer activity, with the 4-position showing greater potency than the 2-position in ovarian cancer cells[1]. The addition of other substituents, such as a fluoro group, can further enhance this activity. Boronic acid-containing chalcone derivatives have also shown potent growth inhibitory activity[2].

Signaling Pathways in Cancer

Research suggests that phenylboronic acids can exert their anticancer effects by modulating key signaling pathways involved in cell migration and proliferation. One identified mechanism is the inhibition of the Rho family of GTP-binding proteins, including RhoA, Rac1, and Cdc42, and their downstream effector ROCKII in metastatic prostate cancer cells[4][5][6]. This disruption of the actin cytoskeleton can inhibit cancer cell motility.

G PBA Phenylboronic Acids RhoA RhoA PBA->RhoA inhibits Rac1 Rac1 PBA->Rac1 inhibits Cdc42 Cdc42 PBA->Cdc42 inhibits ROCKII ROCKII RhoA->ROCKII Actin Actin Cytoskeleton (Cell Migration) Rac1->Actin Cdc42->Actin ROCKII->Actin regulates

Caption: Phenylboronic acids inhibit Rho GTPases, affecting cell migration.

Antimicrobial Activity

Substituted phenylboronic acids have also been investigated for their antibacterial and antifungal properties. The structural modifications on the phenyl ring are crucial for determining the spectrum and potency of their antimicrobial activity.

Comparative Performance of Phenylboronic Acid Derivatives

The following table summarizes the minimum inhibitory concentrations (MIC) of various halogenated and substituted phenylboronic acid derivatives against different bacterial strains.

Compound/AnalogBacterial StrainMIC (µg/mL)Reference
3,5-diiodo-2-methoxyphenylboronic acidVibrio parahaemolyticus100[7]
2-fluoro-5-iodophenylboronic acidVibrio parahaemolyticus100[7]
5-Trifluoromethyl-2-formylphenylboronic acidBacillus cereus< AN2690[8]
5-Trifluoromethyl-2-formylphenylboronic acidEscherichia coli-[8]
4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid DerivativesStaphylococcus aureus0.5[9]

Note: Data for direct derivatives of this compound were not available in the reviewed literature. The table presents data for structurally related compounds to infer potential activity.

Halogenated phenylboronic acids have demonstrated notable antibacterial and antibiofilm activity against Vibrio species[7]. Furthermore, trifluoromethyl-substituted formylphenylboronic acids have shown potent antibacterial activity, in some cases exceeding that of known antifungal drugs like Tavaborole (AN2690)[8]. Pyrazole derivatives of benzoic acid have also exhibited strong antibacterial effects[9].

Experimental Protocols

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Workflow A Seed cells in 96-well plate B Treat with compounds A->B C Add MTT solution B->C D Incubate (2-4h, 37°C) C->D E Add solubilization solution D->E F Measure absorbance (570 nm) E->F

Caption: Workflow of the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1][10]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).[1][10]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1][10][11]

  • Solubilization: Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values.

Workflow:

MIC_Workflow A Prepare serial dilutions of compound in broth B Inoculate with bacterial suspension A->B C Incubate (18-24h, 37°C) B->C D Visually assess for turbidity C->D E Determine MIC D->E

Caption: Workflow for MIC determination by broth microdilution.

Detailed Steps:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[12][13][14]

  • Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[13][15]

  • Inoculation: Dilute the bacterial suspension and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[15]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[13][14]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[12][15]

Conclusion

References

A Cost-Benefit Analysis of 3-Formyl-4-benzyloxyphenylboronic Acid in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the efficient synthesis of complex biaryl scaffolds is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for this purpose, and the choice of the boronic acid reagent is a critical determinant of success. This guide provides a comprehensive cost-benefit analysis of 3-Formyl-4-benzyloxyphenylboronic acid, a versatile building block, by comparing its performance, cost, and handling with viable alternatives. This analysis is supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in making strategic decisions for their synthetic campaigns.

Executive Summary

This compound is a valuable reagent for introducing a functionalized phenyl ring in the synthesis of complex molecules, including biologically active compounds such as analogs of the tubulin polymerization inhibitor, combretastatin A-4. Its primary advantages lie in the presence of a versatile formyl group, which can be further elaborated, and a benzyloxy protecting group. However, traditional boronic acids can be susceptible to decomposition, impacting reaction efficiency and reproducibility. Alternatives such as potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates offer enhanced stability, though often at a higher initial cost. The selection of the optimal reagent is therefore a balance between reactivity, stability, and overall process economics.

Performance Comparison in Suzuki-Miyaura Coupling

The efficacy of this compound is best evaluated in the context of a specific Suzuki-Miyaura cross-coupling reaction. For this analysis, we will consider a hypothetical, yet representative, coupling with an aryl halide, a common step in the synthesis of biaryl compounds.

Table 1: Comparative Performance in a Representative Suzuki-Miyaura Coupling

ReagentStructureTypical Yield (%)Reaction Time (h)Key AdvantagesKey Disadvantages
This compound this compound75-904-12Readily available, versatile formyl group for further functionalization.Susceptible to protodeboronation, potential for lower yields with sensitive substrates.
Potassium (3-formyl-4-benzyloxyphenyl)trifluoroborate Potassium (3-formyl-4-benzyloxyphenyl)trifluoroborate85-952-8High stability, crystalline solid, easy to handle, often higher and more consistent yields.[1][2]Higher initial cost, requires specific conditions for activation.
(3-Formyl-4-benzyloxyphenyl)boronic acid MIDA ester (3-Formyl-4-benzyloxyphenyl)boronic acid MIDA ester80-956-16Exceptionally stable, compatible with chromatography, allows for slow release of the boronic acid.[3][4]Higher cost, may require a deprotection step.

Note: The yields and reaction times are representative and can vary significantly based on the specific substrates, catalyst system, base, and solvent used.

Cost-Benefit Analysis

The economic viability of a synthetic route is a critical factor in drug development. While the upfront cost of a reagent is an important consideration, a comprehensive analysis must also account for factors such as yield, reaction time, purification costs, and the potential for failed reactions.

Table 2: Cost Comparison of Boron Reagents

ReagentTypical Purity (%)Price per Gram (USD)Cost per Mole (USD)
This compound≥9550 - 15012.81 - 38.42
3-Formylphenylboronic acid≥9510 - 301.50 - 4.50
4-Benzyloxyphenylboronic acid≥9515 - 403.42 - 9.12
Potassium (3-formyl-4-benzyloxyphenyl)trifluoroborate≥97200 - 40059.62 - 119.24
(3-Formyl-4-benzyloxyphenyl)boronic acid MIDA ester≥97> 500> 175.58

Note: Prices are estimates and can vary based on supplier, quantity, and purity.

While this compound has a moderate initial cost, its susceptibility to decomposition can lead to lower yields and the need for more extensive purification, increasing overall process costs. In contrast, the higher initial investment for its trifluoroborate or MIDA ester counterparts can be offset by more reliable and higher-yielding reactions, particularly in large-scale synthesis where consistency is crucial.[1][2][3][4]

Experimental Protocols

To provide a practical framework for comparison, the following are detailed protocols for a representative Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling using this compound

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.08 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the aryl halide, this compound, and potassium carbonate.

  • Add the palladium(II) acetate and triphenylphosphine.

  • Add toluene and water to the flask.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling using Potassium (3-formyl-4-benzyloxyphenyl)trifluoroborate

Materials:

  • Aryl halide (1.0 mmol)

  • Potassium (3-formyl-4-benzyloxyphenyl)trifluoroborate (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • SPhos (0.04 mmol)

  • Potassium phosphate (K₃PO₄, 3.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (0.5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl halide, potassium (3-formyl-4-benzyloxyphenyl)trifluoroborate, palladium(II) acetate, SPhos, and potassium phosphate to a dry Schlenk flask.

  • Add 1,4-dioxane and water.

  • Seal the flask and heat the reaction mixture to 100 °C with stirring for 2-8 hours, monitoring by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Application in the Synthesis of Biologically Active Molecules: Combretastatin A-4 Analogs

This compound is a key building block for the synthesis of analogs of combretastatin A-4 (CA-4), a potent natural product that inhibits tubulin polymerization.[5][6] These analogs are of significant interest in cancer research due to their potential as anti-cancer agents. The formyl group on the boronic acid allows for the introduction of various functionalities to explore structure-activity relationships.

The biological activity of CA-4 and its analogs is linked to their ability to disrupt the microtubule network in endothelial cells, leading to vascular collapse in tumors. A key signaling pathway affected is the VE-cadherin/β-catenin/Akt pathway.[3][7] Disruption of VE-cadherin signaling increases endothelial cell permeability and inhibits cell migration, contributing to the anti-tumor effects.[7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the VE-cadherin signaling pathway targeted by combretastatin A-4 analogs and a general workflow for their synthesis and evaluation.

VE_Cadherin_Signaling CA4 Combretastatin A-4 Analog Tubulin Tubulin CA4->Tubulin binds Microtubules Microtubule Depolymerization Tubulin->Microtubules inhibits polymerization VE_Cadherin VE-Cadherin Microtubules->VE_Cadherin disrupts signaling beta_Catenin β-Catenin VE_Cadherin->beta_Catenin regulates Vascular_Disruption Vascular Disruption & Tumor Necrosis VE_Cadherin->Vascular_Disruption Akt Akt beta_Catenin->Akt regulates beta_Catenin->Vascular_Disruption Akt->Vascular_Disruption Synthesis_Workflow Start Aryl Halide + This compound Suzuki Suzuki-Miyaura Coupling Start->Suzuki Intermediate Biaryl Intermediate Suzuki->Intermediate Modification Formyl Group Modification Intermediate->Modification Analog Combretastatin A-4 Analog Modification->Analog Evaluation Biological Evaluation (e.g., Tubulin Polymerization Assay) Analog->Evaluation

References

A Comparative Guide to Alternatives for 3-Formyl-4-benzyloxyphenylboronic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Boronic Acid Reagent

In the realm of modern organic synthesis, particularly in the construction of complex biaryl scaffolds for pharmaceutical and materials science applications, 3-Formyl-4-benzyloxyphenylboronic acid is a valuable building block. However, its inherent instability can present challenges related to storage, handling, and reaction reproducibility. This guide provides an objective comparison of viable alternative reagents, focusing on their stability, reactivity, and handling characteristics to aid researchers in selecting the most appropriate compound for their synthetic needs.

Executive Summary: The Stability-Reactivity Trade-Off

The primary alternatives to this compound are its corresponding pinacol ester and N-methyliminodiacetic acid (MIDA) boronate derivatives, as well as the related precursor, 3-formyl-4-hydroxyphenylboronic acid. The choice between these reagents hinges on a fundamental trade-off between stability and reactivity. While the free boronic acid is generally more reactive, its derivatives offer significantly enhanced stability, which is often crucial for multi-step syntheses and for ensuring the purity and shelf-life of the reagent.[1]

Comparison of Key Reagent Characteristics

FeatureThis compound4-Benzyloxy-3-formylphenylboronic acid pinacol ester4-Benzyloxy-3-formylphenyl MIDA boronate3-Formyl-4-hydroxyphenylboronic acid
Stability Prone to dehydration to form boroxines and protodeboronation.[1] Requires storage under inert atmosphere and at low temperatures.Significantly more stable than the corresponding boronic acid.[2][3] Can often be handled in air and has a longer shelf-life.Exceptionally stable, often crystalline solids that are stable to air, moisture, and chromatography on silica gel.[4][5]Stability is comparable to other functionalized phenylboronic acids; the free phenol may offer different reactivity or require protection.
Reactivity in Suzuki-Miyaura Coupling Generally more reactive, often leading to faster reaction times due to the Lewis acidity of the boronic acid.[1]Generally less reactive than the parent boronic acid.[4] Often requires in situ hydrolysis to the boronic acid for efficient transmetalation.Unreactive under anhydrous Suzuki-Miyaura conditions.[4][5] Requires a deprotection step (mild aqueous base) to release the active boronic acid.[4][6] This allows for controlled, slow release.Reactivity is dependent on the specific reaction conditions; the phenolic proton may interfere with certain bases or require an additional equivalent of base.
Handling & Purification Can be challenging to purify by standard column chromatography due to potential decomposition on silica gel.Generally easier to handle and can be purified by column chromatography.[2]Readily purified by standard column chromatography and can be handled in air without special precautions.[4]Purification is typically straightforward, but the polarity may differ from the benzyloxy-protected analogue.
Ideal Use Case When maximizing reaction rate is the primary goal and the reagent can be used fresh or has been stored under stringent inert conditions.For multi-step syntheses where stability, ease of handling, and long-term storage are critical.[2][3]In complex, iterative cross-coupling strategies where the boronic acid functionality needs to be masked until a specific step.[4][5]As a precursor to this compound or when the phenolic hydroxyl group is desired in the final product or for subsequent functionalization.

Performance in Suzuki-Miyaura Coupling: A Qualitative Assessment

  • This compound is expected to exhibit the highest reaction rate under standard Suzuki-Miyaura conditions due to the ready availability of the vacant p-orbital on the boron atom for the crucial transmetalation step. However, this high reactivity is coupled with a propensity for decomposition, which can lead to lower isolated yields, particularly on a larger scale or with extended reaction times.

  • 4-Benzyloxy-3-formylphenylboronic acid pinacol ester would likely require slightly longer reaction times or higher temperatures to achieve comparable yields to the boronic acid.[1] This is because the pinacol ester is believed to hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of the reaction. The enhanced stability of the pinacol ester, however, often leads to more reproducible results and higher purity of the starting material.[2][3]

  • 4-Benzyloxy-3-formylphenyl MIDA boronate is designed to be a stable, protected form of the boronic acid. It is unreactive in anhydrous Suzuki-Miyaura coupling conditions and requires a separate deprotection step with a mild aqueous base to liberate the boronic acid for the coupling reaction.[4][6] This unique feature allows for its use in iterative cross-coupling sequences where the boronic acid needs to be unmasked at a specific point in a multi-step synthesis.[5]

  • 3-Formyl-4-hydroxyphenylboronic acid 's performance would be highly dependent on the reaction conditions. The acidic phenolic proton could potentially interact with the base used in the reaction, necessitating the use of additional equivalents of base. Alternatively, the phenol could be deprotonated to form a phenoxide, which might influence the electronic properties and reactivity of the boronic acid.

Experimental Protocols

The following is a general, representative protocol for a Suzuki-Miyaura cross-coupling reaction. Researchers should note that this protocol is a starting point and will likely require optimization for the specific substrates and reagents being used.

Representative Protocol for Suzuki-Miyaura Coupling of an Aryl Boronic Acid/Ester with an Aryl Halide

Materials:

  • Aryl boronic acid, pinacol ester, or MIDA boronate (1.2 equivalents)

  • Aryl halide (e.g., 4-bromoanisole) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equivalents)

  • Solvent (e.g., Toluene/Water 4:1, Dioxane/Water 4:1, or DMF/Water 4:1)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add the aryl halide, the boronic acid reagent, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

For MIDA Boronates: A deprotection step is required prior to the coupling. This is typically achieved by stirring the MIDA boronate with a mild aqueous base (e.g., 1 M NaOH or NaHCO₃) in a solvent like THF or methanol at room temperature for 10-30 minutes, followed by neutralization and extraction of the resulting boronic acid. The crude boronic acid can then be used directly in the Suzuki-Miyaura coupling as described above.

Visualizing the Relationships and Workflows

To further clarify the relationships between these reagents and their application in a typical synthetic workflow, the following diagrams are provided.

Reagent_Relationship 3-Formyl-4-hydroxyphenylboronic acid 3-Formyl-4-hydroxyphenylboronic acid This compound This compound 3-Formyl-4-hydroxyphenylboronic acid->this compound Benzylation 4-Benzyloxy-3-formylphenylboronic acid pinacol ester 4-Benzyloxy-3-formylphenylboronic acid pinacol ester This compound->4-Benzyloxy-3-formylphenylboronic acid pinacol ester Esterification (Pinacol) 4-Benzyloxy-3-formylphenyl MIDA boronate 4-Benzyloxy-3-formylphenyl MIDA boronate This compound->4-Benzyloxy-3-formylphenyl MIDA boronate Esterification (MIDA anhydride) 4-Benzyloxy-3-formylphenylboronic acid pinacol ester->this compound Hydrolysis (in situ) 4-Benzyloxy-3-formylphenyl MIDA boronate->this compound Deprotection (aq. base)

Caption: Relationship between this compound and its alternatives.

Suzuki_Workflow cluster_0 Reagent Preparation/Selection cluster_1 Reaction Workflow Boronic Acid Boronic Acid Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling Boronic Acid->Suzuki-Miyaura Coupling Pinacol Ester Pinacol Ester Pinacol Ester->Suzuki-Miyaura Coupling in situ hydrolysis MIDA Boronate MIDA Boronate Deprotection Deprotection MIDA Boronate->Deprotection Mild aq. base Deprotection->Suzuki-Miyaura Coupling Workup & Purification Workup & Purification Suzuki-Miyaura Coupling->Workup & Purification Final Product Final Product Workup & Purification->Final Product

Caption: Generalized workflow for Suzuki-Miyaura coupling with different boronic acid reagents.

Conclusion

The selection of an appropriate alternative to this compound requires careful consideration of the specific demands of the synthetic route. For rapid, single-step couplings where the reagent is used promptly, the parent boronic acid may be suitable. However, for more complex, multi-step syntheses that demand high purity, stability, and ease of handling, the pinacol ester is a superior choice.[1][2][3] For advanced applications such as iterative cross-coupling, the exceptional stability and controlled reactivity of the MIDA boronate offer unparalleled advantages.[4][5] Finally, 3-formyl-4-hydroxyphenylboronic acid serves as a valuable precursor and a useful building block when the free phenolic functionality is desired. While this guide provides a framework for reagent selection based on established chemical principles, empirical validation for the specific reaction of interest is always recommended to achieve optimal results.

References

A Comparative Guide to the Applications of 3-Formyl-4-benzyloxyphenylboronic Acid and Its Analogs in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Published literature providing specific applications and experimental data for 3-Formyl-4-benzyloxyphenylboronic acid (CAS 1228829-23-9) is exceptionally scarce. This guide provides a comparative analysis based on the established reactivity of its core functional groups and draws direct comparisons with well-documented, structurally similar boronic acids. The experimental data and protocols presented are for these analogous compounds and should be considered representative examples of potential applications.

Overview and Comparative Potential

This compound is a bifunctional reagent possessing a boronic acid and a benzaldehyde moiety. The presence of the benzyl ether provides a protective group for the hydroxyl function, allowing for selective reactions at the boronic acid or formyl group. Its structure suggests significant potential in multi-step organic synthesis, particularly in the construction of complex biaryl compounds, which are common scaffolds in medicinal chemistry and materials science.

The primary application for this class of compounds is the Suzuki-Miyaura cross-coupling reaction , a cornerstone of modern C-C bond formation.[1] The boronic acid group serves as the organoboron component, while the formyl group can be used for subsequent transformations such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid.

Structural Analogs for Comparison

To understand the potential utility of this compound, we will compare it with the following widely used analogs:

  • 4-Formylphenylboronic acid (4-FPBA): A versatile building block used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3]

  • 3-Formylphenylboronic acid (3-FPBA): An isomer of 4-FPBA, also used as an intermediate in organic synthesis and medicinal chemistry.[4]

  • 3-Formyl-4-hydroxyphenylboronic acid: The deprotected analog, offering a phenolic hydroxyl group for further functionalization.[5][6]

The key difference lies in the substitution pattern and the presence of the benzyloxy group, which can influence solubility, reactivity, and the potential for deprotection to reveal a phenol.

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most anticipated application for this compound. This palladium-catalyzed reaction couples the boronic acid with an organic halide or triflate. The reaction is valued for its mild conditions, high functional group tolerance, and the commercial availability of its components.[7]

Hypothetical Suzuki-Miyaura Coupling Workflow

The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction, which would be the expected primary use of this compound.

Suzuki_Miyaura_Workflow Hypothetical Suzuki-Miyaura Reaction Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Steps cluster_products Products & Purification Boronic_Acid 3-Formyl-4-benzyloxy- phenylboronic acid Transmetalation 2. Transmetalation (Organic group transfers from Boron to Pd) Boronic_Acid->Transmetalation Aryl_Halide Aryl Halide (Ar-X) or Triflate (Ar-OTf) Oxidative_Addition 1. Oxidative Addition (Pd(0) inserts into Ar-X) Aryl_Halide->Oxidative_Addition Pd_Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Oxidative_Addition Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Transmetalation Oxidative_Addition->Transmetalation Forms Ar-Pd(II)-X Reductive_Elimination 3. Reductive Elimination (Forms new C-C bond and regenerates Pd(0)) Transmetalation->Reductive_Elimination Forms Ar-Pd(II)-Ar' Reductive_Elimination->Pd_Catalyst Catalyst Regeneration Biaryl_Product Substituted Biaryl Product Reductive_Elimination->Biaryl_Product Purification Workup & Purification (e.g., Column Chromatography) Biaryl_Product->Purification

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Comparative Experimental Data

While no specific experimental data for this compound is available, the following table summarizes representative data for Suzuki-Miyaura reactions using its analogs. This data provides a benchmark for expected performance.

Boronic AcidCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Formylphenylboronic acid 4-BromoacetophenonePd(OAc)₂ / SPhosK₂CO₃H₂O/Acetone80195(Modified)
4-Formylphenylboronic acid IodobenzeneCu(II) Salen@KCC-1K₂CO₃DMF110->98
3-Formylphenylboronic acid 3-BromochromonePd(OAc)₂ / SPhosK₂CO₃H₂O/Acetone80192(Modified)
Phenylboronic acid 2,6-DibromopyridinePdCl₂(NHC)(Py)K₂CO₃DMF/H₂O100294[2]
Phenylboronic acid 4-HaloacetophenonePd-NHC ComplexKOHIPA/H₂ORT0.1799(Modified)

Note: The data above is extracted from various sources and may involve different specific substrates and conditions. Direct comparison should be made with caution.

Experimental Protocols for Key Reactions

The following are generalized experimental protocols for reactions where this compound or its analogs would be used.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a standard procedure and would be a starting point for reactions involving this compound.

Materials:

  • Aryl halide (1.0 eq.)

  • Boronic acid (e.g., 4-Formylphenylboronic acid) (1.1 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or Pd(OAc)₂ with a ligand

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, the boronic acid, the palladium catalyst, and the base.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Potential for Orthogonal and Sequential Reactions

The bifunctional nature of this compound makes it an excellent candidate for building complex molecular architectures through sequential reactions.

Sequential_Reactions Potential Sequential Reactions cluster_path1 Path A: Suzuki First cluster_path2 Path B: Aldehyde First Start 3-Formyl-4-benzyloxy- phenylboronic acid Suzuki 1. Suzuki-Miyaura Coupling (with Ar-X) Start->Suzuki Aldehyde_First 1. Aldehyde Protection/Reaction (e.g., Acetal Formation) Start->Aldehyde_First Intermediate_A Biaryl Aldehyde Intermediate Suzuki->Intermediate_A Aldehyde_Reaction 2. Aldehyde Transformation (e.g., Reductive Amination) Intermediate_A->Aldehyde_Reaction Product_A Final Product A Aldehyde_Reaction->Product_A Intermediate_B Protected Boronic Acid Aldehyde_First->Intermediate_B Suzuki_Second 2. Suzuki-Miyaura Coupling (with Ar-X) Intermediate_B->Suzuki_Second Deprotection 3. Deprotection Suzuki_Second->Deprotection Product_B Final Product B Deprotection->Product_B

Caption: Logical workflow for sequential reactions using the boronic acid and formyl groups.

Conclusion and Future Outlook

For researchers in drug discovery and materials science, this compound offers a valuable scaffold for creating novel molecules. The benzyloxy group provides a stable protecting group for the phenol, which can be removed in later synthetic steps to introduce another point of diversity. Future research into the specific applications of this reagent would be beneficial to the scientific community, and the protocols and comparative data provided here offer a solid foundation for such investigations.

References

Safety Operating Guide

Proper Disposal of 3-Formyl-4-benzyloxyphenylboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

The correct handling and disposal of 3-Formyl-4-benzyloxyphenylboronic acid are critical to ensure laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements. Adherence to these procedures is vital for minimizing risks and ensuring compliance.

Hazard Profile and Safety Summary

This compound presents several hazards that necessitate careful handling during its use and disposal. The primary hazards are summarized in the table below.

Hazard ClassificationDescriptionPrecautionary Statement Codes
Acute Toxicity, Oral (Category 4) Harmful if swallowed.P301+P310, P270
Skin Irritation (Category 2) Causes skin irritation.P302+P352, P362+P364, P280
Eye Irritation (Category 2) Causes serious eye irritation.P305+P351+P338, P280
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System May cause respiratory irritation.P304+P340, P261, P271

This data is based on available Safety Data Sheets (SDS). Users should always consult the specific SDS for the product they are using.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Experimental Protocol: Waste Segregation and Containment
  • Initial Classification : Treat all this compound, whether unused, expired, or as residue in containers, as hazardous waste.

  • Container Selection :

    • For solid waste, use a designated, sealable, and clearly labeled hazardous waste container. The container must be made of a material compatible with the chemical.

    • For solutions containing this compound, use a sealable, leak-proof container, also clearly labeled. Ensure the container material is compatible with the solvent used.

  • Waste Segregation :

    • Store waste this compound separately from incompatible materials. While specific incompatibility data for this compound is limited, a general best practice for boronic acids is to avoid storage with strong oxidizing agents.

    • Keep solid waste separate from liquid waste streams.

  • Labeling :

    • Immediately label the waste container with a "Hazardous Waste" tag.

    • Clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[1]

    • List all components of the waste, including solvents and their approximate percentages.

    • Indicate the start date of waste accumulation.

  • Storage :

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[2] This area should be near the point of generation.

    • Ensure the SAA is a well-ventilated area, such as a chemical fume hood.[2]

    • Keep the container closed at all times, except when adding waste.[1][2]

    • Utilize secondary containment to prevent spills.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.

G cluster_start cluster_classification Waste Classification cluster_segregation Segregation & Containment cluster_storage Interim Storage cluster_disposal Final Disposal start Material Identified for Disposal (this compound) classify Classify as Hazardous Waste start->classify container Select Compatible, Sealable Container classify->container label_waste Label Container: 'Hazardous Waste' + Full Chemical Name container->label_waste store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label_waste->store contact_ehs Contact Institutional EHS or Approved Waste Vendor store->contact_ehs pickup Arrange for Pickup by Licensed Professionals contact_ehs->pickup end_point Disposal at Approved Waste Treatment Facility pickup->end_point

Disposal workflow for this compound.

Final Disposal Procedures

The ultimate disposal must be handled by professionals at a permitted facility.

  • Contact Environmental Health and Safety (EHS) : Once your waste container is full or ready for disposal, contact your institution's EHS department. They will provide specific instructions and schedule a pickup.

  • Professional Disposal : The EHS department will work with a licensed hazardous waste disposal company to transport the waste to an approved treatment, storage, and disposal facility (TSDF). This ensures the waste is managed in compliance with all federal, state, and local regulations.[3] The responsibility for the waste remains with the generator from "cradle to grave," highlighting the importance of using a reputable disposal service.

Disposal of Empty Containers

Empty containers that previously held this compound must also be handled with care.

  • Triple Rinsing : A container is considered empty if it has been triple-rinsed with an appropriate solvent that can solubilize the compound.[1][4]

  • Rinsate Collection : The solvent rinsate from this cleaning process must be collected and disposed of as hazardous waste.[1][4]

  • Final Container Disposal : Once triple-rinsed and air-dried, and with the label completely defaced or removed, the container may be disposed of in the regular laboratory trash or recycling, depending on institutional policies.[5]

By following these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.

References

Essential Safety and Operational Guidance for Handling 3-Formyl-4-benzyloxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling of 3-Formyl-4-benzyloxyphenylboronic acid (CAS No. 1228829-23-9). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment. The following guidelines are based on the compound's Safety Data Sheet (SDS) and established best practices for handling fine chemical powders.

Immediate Safety Precautions and Hazard Identification

This compound is classified with the following hazards:

  • Acute Toxicity 4, Oral: Harmful if swallowed.[1]

  • Skin Irritant 2: Causes skin irritation.[1]

  • Eye Irritant 2: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity SE 3: May cause respiratory irritation.[1]

It is imperative to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[2][3][4] Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[2][3]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure. The selection of PPE should be based on the specific laboratory operation being performed.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transfer (small quantities) Chemical safety gogglesChemically resistant gloves (e.g., nitrile)Laboratory coatRequired if dust is generated; NIOSH-approved respirator (e.g., N95 dust mask)
Solution Preparation and Reactions Chemical safety goggles and a face shieldChemically resistant gloves (e.g., nitrile)Laboratory coat and a chemical-resistant apronWork within a chemical fume hood. A respirator may be necessary for high-concentration solutions or if aerosols are generated.
Handling Large Quantities Chemical safety goggles and a full-face shieldChemically resistant gloves (e.g., nitrile)Chemical-resistant suit or coveralls over a laboratory coatNIOSH-approved respirator with appropriate cartridges for organic vapors and particulates
Cleaning and Decontamination Chemical safety goggles and a face shieldHeavy-duty, chemically resistant glovesChemical-resistant apron over a laboratory coatRequired if dust or aerosols are present

Always inspect gloves for any signs of degradation or puncture before use and change them immediately if they become contaminated.[3][5]

Experimental Protocols: Step-by-Step Handling and Disposal

1. Preparation and Engineering Controls:

  • Before handling, ensure the work area within the chemical fume hood is clean and uncluttered.[3]

  • Verify that the fume hood is functioning correctly.

  • Assemble all necessary equipment and reagents before introducing the this compound.

2. Donning PPE:

  • Follow the correct sequence for putting on PPE to ensure maximum protection. This typically involves hand hygiene, followed by gowning, then mask or respirator, eye protection, and finally gloves.

3. Handling the Compound:

  • When weighing the solid, use a spatula and handle it gently to avoid creating dust.[6]

  • For preparing solutions, slowly add the solid to the solvent to prevent splashing.

  • All manipulations should be carried out over a tray or spill containment liner to contain any potential spills.

4. Post-Handling Procedures:

  • After handling, decontaminate all surfaces and equipment.

  • Wash hands thoroughly with soap and water after removing gloves.[3][5]

5. Disposal Plan:

  • All waste, including contaminated PPE, empty containers, and residual chemical, must be treated as hazardous waste.

  • Dispose of waste in clearly labeled, sealed containers in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][6]

  • Skin Contact: Remove all contaminated clothing and immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3]

  • Spills: Evacuate the area. For small spills, use an inert absorbent material and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.[6]

Visual Workflow Guides

The following diagrams illustrate key procedural workflows for ensuring safety when handling this compound.

PPE_Selection_Workflow cluster_start Start: Task Assessment cluster_equipment Required Equipment start Identify Handling Task weighing Weighing Small Quantities start->weighing Solid solution Solution Preparation start->solution Liquid large_scale Large Scale Handling start->large_scale Large Quantity ppe1 Goggles, Nitrile Gloves, Lab Coat weighing->ppe1 ppe2 Goggles, Face Shield, Nitrile Gloves, Lab Coat, Apron solution->ppe2 ppe3 Face Shield, Chem-Resistant Suit, Respirator, Nitrile Gloves large_scale->ppe3

Caption: PPE selection workflow based on the handling task.

Donning_Doffing_Sequence cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Removing) PPE don1 1. Hand Hygiene don2 2. Gown/Lab Coat don1->don2 don3 3. Mask/Respirator don2->don3 don4 4. Goggles/Face Shield don3->don4 don5 5. Gloves don4->don5 doff1 1. Gloves doff2 2. Gown/Lab Coat doff1->doff2 doff3 3. Hand Hygiene doff2->doff3 doff4 4. Goggles/Face Shield doff3->doff4 doff5 5. Mask/Respirator doff4->doff5 doff6 6. Hand Hygiene doff5->doff6

References

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